Midostaurin (also known as PKC412) is a semisynthetic derivative of staurosporine, an alkaloid from the bacterium Streptomyces staurosporeus [1]. Its primary therapeutic action is achieved through the potent inhibition of several receptor tyrosine kinases.
FLT3 Inhibition in AML: The FMS-like tyrosine kinase 3 (FLT3) receptor is a crucial target. Mutations in the FLT3 gene, particularly Internal Tandem Duplications (ITD) in the juxtamembrane domain and point mutations in the Tyrosine Kinase Domain (TKD), lead to constitutive ligand-independent activation of the receptor [1] [2]. This drives uncontrolled proliferation and survival of leukemic blasts. This compound binds to the ATP-binding site of both FLT3-ITD and FLT3-TKD mutants, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways like STAT5, MAPK, and PI3K-Akt [1]. This inhibition induces apoptosis in the malignant cells [1].
KIT Inhibition in Systemic Mastocytosis: In advanced systemic mastocytosis, over 80% of patients harbor the KIT D816V mutation [1]. This mutation causes constitutive activation of the KIT receptor and confers resistance to other tyrosine kinase inhibitors like imatinib [1]. This compound effectively inhibits the phosphorylation of KIT D816V and its downstream targets (STAT5, STAT3), leading to apoptosis of neoplastic mast cells [1].
Additional Kinase Targets: Beyond FLT3 and KIT, this compound's multi-kinase profile includes inhibition of Platelet-Derived Growth Factor Receptors (PDGFR-alpha/beta), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the protein kinase C (PKC) family [1] [3] [4]. Inhibition of VEGFR2 and PDGFR can contribute to an anti-angiogenic effect, potentially disrupting the tumor microenvironment [4].
The diagram below illustrates how this compound exerts its effects by targeting key receptors and their downstream signaling pathways.
Understanding the absorption, distribution, metabolism, and excretion of this compound is critical for its clinical application.
| Property | Details |
|---|---|
| Administration & Absorption | Orally administered; rapidly absorbed, reaching peak plasma concentration (Cmax) in 1-3 hours [1] [3]. |
| Distribution | Large volume of distribution; highly bound (>99%) to plasma protein alpha-1 acid glycoprotein (AAG), which can impact its active concentration [1] [3]. |
| Metabolism | Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [3]. |
| Active Metabolites | Two primary active metabolites: CGP 52421 and CGP 62221. CGP 62221 has comparable FLT3 inhibitory activity to the parent drug, while CGP 52421 is 2-4 times less active [1] [3]. |
| Elimination Half-life | This compound: ~19 hours. CGP 62221: ~32 hours. CGP 52421: ~482 hours (due to high protein binding) [3]. |
| Excretion | Primarily via feces (95%), with a minor fraction (5%) in urine [3]. |
Key implications of its pharmacokinetics include:
For researchers aiming to validate this compound's mechanism of action, the following established methodologies can be employed.
This protocol is used to confirm direct target engagement and the subsequent biochemical effects [1] [5].
1. Cell Culture and Treatment:
2. Protein Extraction and Western Blotting:
This functional assay measures the cytotoxic consequences of kinase inhibition [5].
1. Cell Treatment and Staining:
2. Data Acquisition and Analysis:
The experimental workflow for these key assays is summarized below.
This compound's established use is in newly diagnosed FLT3-mutated AML (combined with chemotherapy) and advanced systemic mastocytosis [1] [6]. However, research continues to explore new applications.
Overcoming Resistance: Resistance to this compound can emerge through activation of downstream pathways or new mutations [1]. Research focuses on combination therapies, such as with MEK1/2 inhibitors or hypomethylating agents (e.g., azacitidine, decitabine), to enhance efficacy and overcome resistance [1] [3].
Immunomodulatory Effects: A notable finding is that this compound reduces the population of CD4+ CD25+ FOXP3+ regulatory T cells (Tregs) in both healthy donor and AML patient samples [5]. This suggests a potential role in modulating the tumor microenvironment, which could be leveraged in immunotherapeutic combinations, especially in the context of allogeneic stem cell transplantation [5].
Drug Repurposing: Signature-driven drug repurposing screens have identified that this compound can synergize with MEK1/2 inhibitors (e.g., Trametinib) and KRASG12C inhibitors (e.g., Sotorasib) in KRAS-mutant lung adenocarcinoma models [7]. This synergy is linked to the inhibition of additional kinase targets like AURKB and the dysregulation of MYC expression, opening avenues for its use in solid tumors [7].
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells [1]. In approximately 30% of AML cases, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor, driving leukemogenesis [1] [2] [3]. The most common mutation is the internal tandem duplication (ITD), found in about 25% of adult AML patients, which occurs in the juxtamembrane domain [1].
The diagram below illustrates the key signaling pathways driven by FLT3-ITD mutations.
FLT3-ITD activates multiple downstream pathways promoting cell survival and proliferation.
FLT3 inhibitors are classified by their generation (first vs. second, based on specificity) and their type (I vs. II, based on mechanism) [1] [2].
The table below summarizes key FLT3 inhibitors in clinical use or development.
| Inhibitor | Type | Key Targets | Clinical Status / Notes |
|---|---|---|---|
| This compound [1] [2] | First-gen, Type I | FLT3 (ITD/TKD), PKC, KIT, others | Approved (FDA 2017) for frontline with chemotherapy [2]. |
| Gilteritinib [1] [2] | Second-gen, Type I | FLT3 (ITD/TKD), AXL, ALK | Approved (FDA 2018) for relapsed/refractory (R/R) AML [2]. |
| Quizartinib [1] [2] | Second-gen, Type II | FLT3-ITD, KIT, PDGFRβ | Approved (2023) for newly diagnosed FLT3-ITD AML; efficacy in R/R setting [2]. |
| Crenolanib [4] [2] | Type I | FLT3 (ITD/TKD), PDGFRβ | Phase II; active against resistance mutations (D835, F691L) [4] [2]. |
| FF-10101 [2] | Covalent Type I | FLT3 (ITD/TKD) | Phase I; covalent binding to Cys695; active against resistance mutations [2]. |
| Ziftomenib Combo [6] | N/A (Menin Inhibitor) | NPM1, FLT3 | Clinical Trial (KOMET-007); evaluating with chemo + quizartinib in FLT3-ITD/NPM1 co-mutated AML [6]. |
Despite the efficacy of FLT3 inhibitors, primary and secondary resistance remains a major clinical challenge, with response rates often between 30-40% [4].
This refers to intrinsic resistance and involves factors in the bone marrow microenvironment [4]:
This is acquired during treatment and is categorized as on-target or off-target.
The following diagram outlines the major resistance mechanisms.
Major resistance mechanisms to FLT3 inhibitors include primary/intrinsic and secondary/acquired types.
Research is focused on overcoming resistance through next-generation inhibitors and rational combination therapies.
For researchers, key methodologies are essential for evaluating novel FLT3 inhibitors.
| Assay Type | Key Protocol Details | Application / Readout |
|---|
| Virtual Screening [7] [3] | 1. Obtain FLT3 crystal structure (e.g., PDB: 6JQR). 2. Prepare protein (remove water, add H, minimize energy). 3. Generate/acquire compound library. 4. Molecular docking (e.g., MOE Dock tool). 5. Select hits based on docking score. | Identify potential inhibitor compounds in silico. | | Kinase Activity Assay [7] [3] | Use ADP-Glo Kinase Assay. Measure ATP consumption after kinase reaction in presence of inhibitor. | Determine IC50 (e.g., 1.07 nM for FLIN-4). Measures direct enzyme inhibition. | | Cytotoxicity Assay [7] [3] | Use FLT3-ITD dependent cell line (e.g., MV4-11). Treat with compound for 48-72 hrs. Use method like Cell Titer-Glo to measure viability. | Determine anti-proliferative IC50 (e.g., 1.31 nM for FLIN-4). Measures cell death. | | Binding Affinity (MST) [3] | Label FLT3 protein with fluorescent dye. Titrate compound. Measure microscale thermophoresis shift. | Calculate Kd, the binding dissociation constant. Confirms direct binding. |
The field of FLT3-targeted therapy continues to evolve rapidly. The most promising directions involve the clinical development of next-generation inhibitors capable of overcoming resistance mutations, and the systematic validation of rational combination therapies to deliver more durable responses for AML patients.
The table below synthesizes the key quantitative data and findings from the foundational preclinical studies on this compound.
| Aspect | Preclinical Findings & Characteristics |
|---|---|
| Chemical Origin | Derived from optimizing the protein kinase C inhibitory activity of the natural product staurosporine [1]. |
| Primary Target | Mutant FLT3 receptor tyrosine kinase (RTK), a key oncogenic driver in AML [1]. |
| Other Kinase Targets | Protein Kinase C (PKC), PDGFR, VEGFR, KIT, SYK, and others [1]. |
| Cellular Models | Murine hematopoietic cells (e.g., Ba/F3) transfected with mutant FLT3-ITD or FLT3-D835Y point mutation [1]. |
| Key Cellular Effects | - Suppression of proliferation in mutant FLT3-positive AML cells.
The methodologies from the critical preclinical experiments are detailed below for reference.
The following diagram illustrates the key signaling pathways driven by oncogenic FLT3 and the mechanism by which this compound inhibits them, based on the described biology [3] [1].
Diagram of FLT3 signaling and this compound inhibition. The diagram shows the constitutive activation of key pathways (JAK/STAT, RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) by mutant FLT3, driving leukemogenesis. This compound acts as an ATP-competitive inhibitor to block this signaling [3] [1].
The transition from bench to bedside was guided by these preclinical findings. The initial clinical trials in relapsed/refractory AML patients with FLT3 mutations showed limited efficacy with this compound as a single agent [1]. However, building on the concept of synergy observed with Decitabine [2], its combination with standard chemotherapy (the "7+3" regimen of cytarabine and daunorubicin) was tested. This strategy proved successful in a large phase III trial, leading to the FDA approval of this compound in 2017 for newly diagnosed FLT3-mutant AML in combination with chemotherapy [1].
This compound (marketed as Rydapt) is an orally bioavailable multi-kinase inhibitor. The table below summarizes its core characteristics [1].
| Feature | Description |
|---|---|
| Primary Targets | FLT3, KIT (including D816V mutant), PDGFR, VEGFR2, PKC, SYK [1] [2]. |
| Key Mechanism | Inhibition of mutant FLT3 and KIT tyrosine kinases, disrupting proliferation and survival signals in cancer cells [1] [2]. |
| Primary Indications | Newly diagnosed FLT3-mutated AML (with chemotherapy); Advanced Systemic Mastocytosis (advSM) [3] [2]. |
| Bioavailability | Rapidly absorbed after oral administration [4]. |
| Food Effect | Exposure increases with food, but peak serum concentration is inversely affected [1]. |
| Protein Binding | >99.8%, primarily to Alpha-1-Acid Glycoprotein (AAG) [1]. |
| Metabolism | Primarily by CYP3A4 [4] [5] [1]. |
| Active Metabolites | CGP62221 and CGP52421 (via O-demethylation and 7-hydroxylation) [4] [5] [1]. |
| Excretion | Primarily fecal (~95%); renal (~5%) [1]. |
The following tables consolidate key quantitative data on the PK parameters of this compound and its metabolites, as well as their pharmacodynamic activity.
Table 1: Pharmacokinetic Parameters of this compound and Active Metabolites [4] [5] [1]
| Compound | Elimination Half-Life (Mean) | Time to Peak Concentration (Tmax) | Relative Potency (vs. This compound) |
|---|---|---|---|
| This compound | 19 - 21 hours | 1 - 3 hours | Baseline |
| CGP62221 | 32 hours | - | Approximately equal potency [4] [1] |
| CGP52421 | 482 hours (~20 days) | - | 2 to 4-fold less potent [4] [1] |
Table 2: Pharmacodynamic Activity (In Vitro Cytotoxicity EC50)* [4]
| Compound | FLT3-ITD (nM) | KIT D816V (nM) |
|---|---|---|
| This compound | 39 | 47 |
| CGP62221 | 30 | 70 |
| CGP52421 | 656 | 233 |
*EC50: Half-maximal effective concentration. Lower values indicate higher potency.
This compound exhibits a complex PK profile characterized by time-dependent kinetics and the potential for significant drug-drug interactions.
Diagram of the competing CYP3A4 inhibition/induction mechanisms by this compound and its metabolites, and the role of PBPK modeling in predicting the net DDI effect.
Table 3: Clinically Observed Drug-Drug Interactions (this compound as a Victim) [3] [5]
| Precipitant Drug | Mechanism | Effect on this compound Exposure (AUC) | Clinical Recommendation |
|---|---|---|---|
| Ketoconazole (Strong Inhibitor) | CYP3A4 Inhibition | >10-fold increase [5] | Avoid concurrent use with strong CYP3A4 inhibitors. |
| Rifampicin (Strong Inducer) | CYP3A4 Induction | >10-fold decrease [5] | Avoid concurrent use with strong CYP3A4 inducers. |
Table 4: this compound as a Perpetrator in Drug-Drug Interactions [3] [4] [5]
| Object Drug | Mechanism | Study Condition & Findings | Clinical Implication |
|---|---|---|---|
| Midazolam (CYP3A4 Substrate) | CYP3A4 Inhibition/Induction (Net Effect) | Single or short multiple dosing: No appreciable effect [5]. At steady-state (50 mg bid): Minimal change (<10% AUC) [3]. | Weak net effect on CYP3A4 at 50 mg bid. |
| Rosuvastatin | BCRP/OATP1B Inhibition | Single-dose study: Rosuvastatin AUC increased 1.37-fold, Cmax increased 2.01-fold [3]. | Potential for interactions with BCRP/OATP1B1 substrates. |
The following methodologies are critical for investigating this compound's PK and DDI potential, as cited in the literature.
The table below summarizes key quantitative findings from a foundational study on this compound's effect on DNA repair in FLT3-ITD positive cells [1].
| Cell Type / Patient Sample | Treatment | Effect on DNA Repair | Effect on RAD51 mRNA/Protein | Key Correlative Finding |
|---|---|---|---|---|
| MV4-11 (FLT3-ITD cell line) | PKC412 (this compound) | Significantly inhibited | Downregulated | Maintenance of phosphorylated H2AX (γH2AX) levels |
| HL-60 (FLT3-WT cell line) | PKC412 (this compound) | No significant effect | No effect | - |
| Primary AML cells (FLT3-ITD) | PKC412 (this compound) | Significantly inhibited | Downregulated | Maintenance of phosphorylated H2AX (γH2AX) levels |
| Primary AML cells (FLT3-WT) | PKC412 (this compound) | No significant effect | No effect | - |
| FLT3-ITD Cells | FLT3-specific siRNA | Not directly measured | Downregulated | Corroborates drug effect is FLT3-specific |
The following diagram illustrates the mechanism by which this compound inhibits DNA repair in FLT3-ITD mutant cells, leading to increased chemotherapy sensitivity [1].
This compound inhibits FLT3 signaling to downregulate RAD51 and impair DNA repair.
The key evidence for this mechanism comes from a study that used the following methodologies [1]:
The finding that RAD51 transcript levels were significantly correlated with FLT3 transcript levels in FLT3-ITD patients [1] provides a crucial link. It suggests that the oncogenic FLT3 signaling itself upregulates a key DNA repair protein, thereby allowing cancer cells to better survive chemotherapy-induced DNA damage. This compound, by inhibiting this pathway, reverses the effect.
It is important to note that RAD51 has roles beyond HR repair, including protecting newly replicated DNA from degradation [2]. Its downregulation can have complex consequences, but in the context of FLT3-ITD AML, the net effect of its inhibition with this compound is to sensitize cells to chemotherapy.
The table below summarizes key quantitative findings from experimental and clinical studies on midostaurin's effect on Treg populations and related immune parameters.
| Observation | Experimental System | Quantitative Change | Citation |
|---|---|---|---|
| CD4+CD25+FOXP3+ T cell population | Healthy donor & AML patient PBMCs | Significant decrease | [1] |
| FOXP3 mRNA expression | Healthy donor & AML patient PBMCs | Significant decrease | [1] |
| Cytokine levels (IFN-γ, TNF-α, IL-10) | PBMC culture supernatant | Significant reduction | [1] |
| Bone Marrow Tregs (CD4+/CD45RA-/CD25high/CD127low) | Newly diagnosed AML patients (post-treatment) | Significant decrease in responders | [2] |
| Treg population in tumor microenvironment | CT26 colon cancer mouse model | Diminished | [3] |
To facilitate replication and further research, here are the methodologies used in key studies to assess this compound's effects on T cells.
This protocol is used to evaluate T cell populations and subsets in peripheral blood mononuclear cells (PBMCs) after this compound treatment.
This method quantifies changes in Treg-specific gene expression, such as FOXP3.
This compound's reduction of Tregs is likely multifactorial, involving direct and indirect pathways as illustrated below.
Mechanisms of this compound-induced Treg reduction and immunomodulation.
The consistent reduction of Treg markers by this compound across different experimental models highlights its potential as an immunomodulatory agent.
Midostaurin (PKC412) is a multi-targeted tyrosine kinase inhibitor that triggers apoptosis by concurrently inhibiting several critical pathways essential for leukemia cell survival and proliferation.
| Target/Pathway | Mechanistic Role in Apoptosis | Cellular Context |
|---|---|---|
| FLT3-ITD [1] [2] | Inhibits constitutive FLT3 signaling, reducing autophosphorylation and downstream survival signals via STAT5 and MAPK pathways. | FLT3-mutated Acute Myeloid Leukemia (AML) |
| SYK [1] | Inhibits Spleen Tyrosine Kinase (SYK), a signaling partner for FLT3-ITD crucial for transformation and disease maintenance. | FLT3-ITD-positive AML; cells with activated SYK (e.g., TEL-SYK) |
| PKC [3] | Acts as a pan-PKC inhibitor; reduces phosphorylation of PKC and downstream targets like Bad, Bcl-2, and NF-κB, promoting pro-apoptotic signaling. | Burkitt's Lymphoma; Rituximab-resistant cells |
| c-kit D816V [2] | Inhibits mutant c-kit phosphorylation and downstream targets STAT5/STAT3, inducing apoptosis in mast cells. | Systemic Mastocytosis |
| ABCB1 Efflux Pump [4] | Inhibits ABCB1 transporter activity, increasing intracellular accumulation of anthracycline chemotherapeutics and potentiating their pro-apoptotic effect. | CD34+ AML; ABCB1-overexpressing cells |
The following diagram illustrates the core signaling pathways targeted by this compound and how its inhibition leads to apoptosis.
This compound inhibits multiple pro-survival kinases and the ABCB1 pump, promoting apoptosis.
The pro-apoptotic and anti-proliferative effects of this compound have been quantified across various experimental models, demonstrating its potency.
| Cell Model / System | Experimental Readout | This compound IC₅₀ / Effect | Comparative Agent (IC₅₀) |
|---|---|---|---|
| Ba/F3-FLT3-ITD [1] | Cell growth inhibition | ~6 nM | R406 (36.7 nM); R788 (92.7 nM) |
| Ba/F3-TEL-SYK [1] | Cell growth inhibition | 101.2 nM | PRT062607 (43.8 nM); R406 (196.8 nM) |
| Ba/F3-SYK-TEL [1] | Cell growth inhibition | 108.0 nM | PRT062607 (30.0 nM); R406 (142.4 nM) |
| Rituximab-Resistant BL [3] | Apoptosis (in vitro) | Potent pro-apoptotic activity | Effective as monotherapy and in combination |
| Rituximab-Resistant BL [3] | Mouse survival (in vivo) | Powerful survival prolongation | Superior to rituximab monotherapy |
| Primary CD34+ AML [4] | Daunorubicin accumulation | Increased intracellular drug level | Effect is FLT3 mutation-independent |
To investigate this compound's induction of apoptosis, researchers employ standardized cellular and molecular techniques.
This protocol is used for generating IC₅₀ data, as referenced in the quantitative table [1].
This method is crucial for confirming and quantifying the pro-apoptotic effect of this compound [3].
This protocol confirms this compound's on-target effects and its impact on downstream signaling and apoptotic proteins [3].
The evidence shows that this compound's efficacy extends beyond FLT3 inhibition. Its ability to target SYK, PKC, and the ABCB1 efflux pump suggests broader therapeutic potential [1] [3] [4]. Furthermore, its capacity to reduce regulatory T-cell markers in AML patient samples suggests a possible role in modulating the tumor microenvironment [5]. A key consideration for maximizing clinical benefit is that its active metabolite, CGP62221, has a prolonged half-life (~36 days), which may influence dosing schedules and the duration of target suppression [2].
Future research should focus on optimizing combination therapies and identifying biomarkers, such as miR-9 expression linked to ABCB1 activity, to select patients most likely to benefit from this compound-containing regimens [4].
The midostaurin, cytarabine, and daunorubicin protocol is indicated for the treatment of adult patients with newly diagnosed AML who have confirmed mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 25-30% of AML cases [1] [2]. This mutation is associated with a constitutively activated FLT3 receptor, driving increased leukemic cell survival and proliferation, and is historically linked to poor prognosis and high relapse rates [3] [2].
The approval and adoption of this regimen are based on the pivotal RATIFY (CALGB 10603) phase III trial, which demonstrated that adding this compound to standard chemotherapy significantly improved overall survival (OS) and event-free survival (EFS) compared to chemotherapy alone [4] [2]. Subsequent studies have further confirmed its efficacy and safety in broader patient populations, including those over 60 years of age [3] [5].
The treatment is divided into three consecutive phases: Induction, Consolidation, and Maintenance. A visual summary of the complete treatment workflow is provided below.
The goal of induction is to achieve complete hematologic remission (CR) [6] [7].
Patients who achieve CR/CRi proceed to consolidation to eliminate residual disease [6].
This phase aims to prolong remission and prevent relapse [6] [2].
The table below summarizes key efficacy outcomes from major clinical trials.
| Trial / Study | Patient Population | Complete Remission (CR/CRi) Rate | Survival Outcomes | Key Findings |
|---|---|---|---|---|
| RATIFY (Phase III) [4] [2] | Newly diagnosed FLT3-mutated AML, <60 years | 58.9% (CR) | Median OS: 74.7 vs 25.6 months (this compound vs placebo) | Significant improvement in OS and EFS established standard of care. |
| Phase 3b Trial [3] | Newly diagnosed FLT3-mutated AML, no upper age limit (median 59) | 80.7% (CR+CRi) | - | High response rates across age groups; comparable efficacy with idarubicin or daunorubicin. |
| Retrospective (IDA-based) [5] | Newly diagnosed FLT3-mutated AML (median 56), using idarubicin | 72.8% (CR) | Median EFS: 11.7 months | Demonstrated idarubicin (12 mg/m²) as an effective alternative anthracycline. |
The combination has a manageable safety profile, with adverse events (AEs) primarily driven by the underlying chemotherapy [3] [4].
| Adverse Event | Incidence (Grade ≥3) | Management Recommendations |
|---|---|---|
| Hematologic Toxicities | Very Common | Prophylactic antibiotics, antifungals, and growth factor support may be used [5]. |
| - Febrile neutropenia | 83% [7] | |
| - Anemia, Thrombocytopenia | >80% [6] | |
| Gastrointestinal | Prophylactic antiemetics are recommended [2]. | |
| - Nausea / Vomiting | 83% / 61% (all grades) [7] | |
| - Mucosititis | 66% (all grades) [7] | Aggressive oral care and pain management. |
| Infections | Common | Vigilant monitoring and prompt intervention. |
| - Catheter-related infection | 24% (all grades) [7] | |
| Other Events | ||
| - Skin Rash | Noted [2] | Topical creams, antihistamines; dose reduction if severe. |
| - Hemorrhage | 36% (all grades) [7] | Monitor blood counts and coagulation parameters. |
The protocol of this compound combined with cytarabine and daunorubicin is a targeted and effective treatment strategy for patients with newly diagnosed FLT3-mutated AML. Successful implementation in a clinical or research setting hinges on strict adherence to the phased treatment schedule, proactive management of hematologic and gastrointestinal toxicities, and careful attention to drug interactions. This regimen has set a new benchmark for this high-risk AML population.
Indication: For adult patients with newly diagnosed AML who are FLT3 mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation chemotherapy [1] [2]. Limitation of Use: Midostaurin is not indicated as a single-agent induction therapy [1].
Patient Selection: Select patients based on the presence of an FLT3 mutation (ITD or TKD) in blood or bone marrow, as detected by an FDA-approved test such as the LeukoStrat CDx FLT3 Mutation Assay [1] [2].
Dosage Forms & Strengths: 25 mg capsules [1].
Recommended Dosing Schedule The following table outlines the integration of this compound into the intensive chemotherapy backbone [1] [3] [4]:
| Therapy Phase | Chemotherapy Regimen | This compound Dosing & Timing | Key Administration Notes |
|---|---|---|---|
| Induction | "7+3" (Cytarabine + Daunorubicin) [3] | 50 mg orally twice daily (~12 hourly) on Days 8-21 of each induction cycle [1] [2]. | 1-2 cycles, per clinician discretion [3]. |
| Consolidation | High-Dose Cytarabine (HiDAC) [3] | 50 mg orally twice daily (~12 hourly) on Days 8-21 of each consolidation cycle [1] [2]. | Multiple cycles. EviQ protocol uses intermediate cytarabine doses (1000-1500 mg/m²) in practice [3]. |
| Maintenance (Post-Consolidation) | Single-agent therapy | 50 mg orally twice daily for up to 12 cycles. Each cycle is 28 days [3] [2]. | Initiated after completion of consolidation chemotherapy. |
Administration Guidelines:
This compound is a small molecule, multi-targeted kinase inhibitor. Its primary mechanism of action in AML is the inhibition of the Fms-like tyrosine kinase 3 (FLT3) receptor [5].
Pathophysiology of FLT3 Mutations: Mutations in the FLT3 gene, primarily Internal Tandem Duplications (FLT3-ITD) and less commonly Tyrosine Kinase Domain (FLT3-TKD) mutations, occur in approximately 30% of adult AML cases [3] [6]. These mutations cause ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts and are associated with a poor prognosis [5] [6].
Inhibitory Action: this compound binds to the ATP-binding site of the FLT3 receptor, inhibiting its kinase activity. This blocks the downstream signaling pathways (e.g., MAPK, STAT5) that promote tumor cell proliferation and survival [5]. The following diagram illustrates this targeted mechanism.
Rationale for Combination and Timing: The combination of this compound with chemotherapy is designed to achieve a dual attack: chemotherapy induces cytotoxic cell death, while this compound provides targeted inhibition of the FLT3-driven survival signal. The specific schedule (starting on Day 8) was established in clinical trials to manage overlapping toxicities while maintaining efficacy [3].
The approval and protocol for this compound are grounded in a pivotal phase 3 trial (RATIFY/CALGB 10603) [3] [2].
Key Efficacy Data from the RATIFY Trial [3]:
| Efficacy Endpoint | This compound Group (N=360) | Placebo Group (N=357) | P-value |
|---|---|---|---|
| Complete Remission (CR) within 60 days | 212 (59%) | 191 (54%) | 0.15 |
| Median Overall Survival (OS) | 74.7 months | 25.6 months | 0.009 |
| 4-Year Overall Survival | 51.4% | 44.3% | |
| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months | 0.002 |
This trial demonstrated that the addition of this compound to standard chemotherapy resulted in a statistically significant improvement in overall survival and event-free survival for patients with FLT3-mutated AML [3] [2]. The benefit was consistent across FLT3-ITD and FLT3-TKD subtypes [3].
The safety profile of the this compound-chemotherapy combination is generally manageable, with toxicities being largely consistent with the underlying chemotherapy.
Common Adverse Reactions: In the RATIFY trial, common adverse reactions (occurring in ≥20% of patients) included febrile neutropenia, nausea, mucositis, vomiting, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, and upper respiratory tract infection [2]. The most frequent serious adverse reaction was febrile neutropenia (16%) [2].
Dosage Modifications: Adherence to dose modification guidelines is critical for managing toxicity. Key recommendations for managing adverse reactions during this compound therapy include [1] [4]:
The integration of this compound into the "7+3" induction and HiDAC consolidation therapy for newly diagnosed FLT3-mutated AML represents a cornerstone of modern, genotype-driven AML treatment. The application protocol requires strict adherence to the dosing schedule, vigilant monitoring for toxicity, and appropriate dose modifications. This targeted approach, validated by high-level evidence, has significantly improved survival outcomes for this specific patient population.
| Cell Line / Sample Type | Experimental Setting | Major Findings | Reference |
|---|---|---|---|
| B-ALL & AML primary cells (incl. KMT2A-r) | In vitro | Response correlated with FLT3 expression levels; KMT2A-r infant ALL patients showed similar sensitivity as FLT3-ITD AML. | [1] |
| B/T-ALL cell lines & ALL-PDX | In vitro & In vivo | SEM (B-ALL KMT2A-r) & MV4-11 (AML FLT3-ITD) were most sensitive. Synergy with PAK1 inhibitor (FRAX486). | [1] |
| AML cell lines (e.g., MOLM-13, MV4-11) & primary samples | In vitro (cytotoxicity) | FLT3-ITD+ TP53 wild-type cells were significantly more susceptible to FLT3 inhibitors than FLT3-wild-type cells. | [2] |
| Healthy donor & AML patient PBMCs | In vitro (immune effects) | Significantly reduced CD4+ CD25+ FOXP3+ regulatory T cell (Treg) population and FOXP3 mRNA expression. | [3] |
| Ba/F3 cells (FLT3ITD-JMD vs. TKD) | In vitro (signaling network) | ITD insertion site determines sensitivity; TKD-located ITDs confer resistance via WEE1–CDK1 axis. | [4] [5] |
Here are detailed methodologies for key experiments you can adapt for your research.
This assay measures metabolically active cells to determine this compound's anti-proliferative effects.
This protocol quantifies the percentage of cells undergoing early and late apoptosis.
This method assesses this compound's effect on FLT3 autophosphorylation and downstream pathways.
The following diagram illustrates the signaling pathways affected by this compound in FLT3-ITD cells, which you can investigate using the immunoblotting protocol.
Acute myeloid leukemia (AML) represents a molecularly heterogeneous hematologic malignancy with historically poor outcomes, particularly for specific genetic subtypes. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene occur in approximately 30% of adult AML cases and confer a poor prognosis characterized by high relapse rates and reduced overall survival [1]. The development of targeted FLT3 inhibitors has substantially altered the therapeutic landscape for this patient population. This compound (Rydapt) emerged as the first-in-class multikinase inhibitor targeting FLT3 and was approved by the US Food and Drug Administration in 2017 for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy [2] [1].
The integration of this compound into AML treatment regimens represents a significant advancement, but its therapeutic benefits are critically dependent on appropriate administration timing relative to conventional chemotherapy. Unlike conventional cytotoxics, this compound requires precise scheduling to maximize efficacy while managing overlapping toxicities. This protocol document provides detailed guidance on the evidence-based administration schedule, mechanistic rationale, monitoring requirements, and practical considerations for implementing this compound therapy in the context of AML treatment. The recommended scheduling stems from the pivotal clinical trials that demonstrated significant overall and event-free survival benefits when this compound was incorporated following initial cytarabine and daunorubicin administration [1].
The administration of this compound in FLT3-mutated AML follows a precisely defined sequence relative to chemotherapy components, with the same dosage applying across both induction and consolidation phases. The recommended dosage is 50 mg orally twice daily (approximately every 12 hours) administered on days 8 through 21 of each treatment cycle [3] [4]. This scheduling remains consistent whether the drug is combined with the standard "7+3" induction regimen (cytarabine plus daunorubicin) or high-dose cytarabine consolidation therapy. Each dose should be administered with food to enhance absorption, and capsules must be swallowed whole—never crushed, opened, or chewed [5] [4].
The following table summarizes the complete this compound dosing protocol across the treatment continuum:
Table 1: this compound Dosing Protocol in FLT3-Mutated AML
| Treatment Phase | Concomitant Chemotherapy | This compound Timing | Duration per Cycle | Recommended Cycles |
|---|---|---|---|---|
| Induction | Cytarabine + Daunorubicin ("7+3") | Days 8-21 | 14 days | Up to 2 cycles |
| Consolidation | High-dose cytarabine | Days 8-21 | 14 days | Up to 4 cycles |
| Post-Consolidation | None (single-agent) | Continuous daily dosing | 28 days | Up to 12 cycles |
Several key practical considerations ensure optimal this compound delivery and patient safety. Antiemetic prophylaxis is strongly recommended prior to this compound initiation since nausea and vomiting are frequently observed adverse effects [3] [4]. Patients should be specifically advised to avoid grapefruit products throughout therapy, as these can inhibit cytochrome P450 3A4 (CYP3A4) metabolism and potentially increase this compound exposure to dangerous levels [5]. If a dose is missed or vomited, patients should not administer an additional dose but rather resume their regular schedule with the next planned dose [3] [4].
The treatment duration for this compound in the registration trial extended beyond consolidation chemotherapy, with single-agent maintenance administered for up to 12 cycles [4]. This extended administration schedule underscores the importance of long-term planning and patient education regarding adherence and ongoing monitoring. Therapy continuation decisions should incorporate regular assessment of disease status, treatment tolerance, and potential drug interactions, particularly when patients require concomitant medications during extended treatment periods.
The specific day 8-21 scheduling of this compound relative to chemotherapy initiation is founded on sound pharmacologic principles aimed at optimizing therapeutic efficacy while mitigating potential antagonism. Preclinical data suggest that concurrent administration of this compound with cytarabine may theoretically antagonize cytotoxic effects, possibly through cell cycle interactions that could reduce the efficacy of cycle-specific chemotherapeutic agents [1]. The sequential approach allows for maximal chemotherapy activity during the initial treatment phase before introducing targeted inhibition.
This compound exhibits complex pharmacokinetics that further support this scheduling approach. The drug is rapidly absorbed within 1-3 hours and achieves maximum plasma concentration after approximately 7 days of continuous dosing [1]. More importantly, this compound is metabolized primarily by CYP3A4 into two active metabolites, CGP52421 and CGP62221, which have extended elimination half-lives (particularly CGP52421 at 482 hours) due to high plasma protein binding [1]. This prolonged metabolic activity ensures continuous FLT3 inhibition even during the chemotherapy-free intervals, potentially suppressing residual leukemic cells that survive initial cytotoxic exposure.
This compound's mechanism extends beyond FLT3 inhibition to include multiple molecular targets that collectively contribute to its antileukemic effects. As a multikinase inhibitor, this compound targets not only FLT3 but also CD117/KIT, platelet-derived growth factor receptor, vascular endothelial growth factor receptor 2, and various other kinases [1]. This broad targeting is particularly relevant given that FLT3-ITD mutations create constitutively active receptors that drive leukemogenesis through proliferative and anti-apoptotic signaling.
A particularly important differentiator of this compound is its dual inhibition of both FLT3 and spleen-associated tyrosine kinase (SYK) [1]. SYK plays an integral role in the pathogenesis of FLT3-mutation-positive leukemia and has been implicated in resistance mechanisms to more selective FLT3 inhibitors. This dual inhibition profile may contribute to this compound's efficacy in preventing relapse and explains its activity across various FLT3 mutation subtypes. The scheduling of this compound administration after initial chemotherapy allows for maximal activity against residual cells that survive cytotoxic therapy through these multiple signaling pathways.
Diagram: this compound Mechanism of Action and Treatment Timeline
The current dosing schedule of this compound in relation to chemotherapy is substantiated by the landmark Cancer and Leukemia Group B (CALGB) 10603/RATIFY trial, a randomized, double-blind, placebo-controlled phase 3 study that demonstrated significant survival benefits with the addition of this compound to standard chemotherapy [1]. This international trial enrolled 717 patients with newly diagnosed FLT3-mutated AML and randomized them to receive either this compound or placebo alongside standard chemotherapy, followed by single-agent maintenance for up to 12 cycles. The trial established the current standard schedule with this compound initiation on day 8 following the start of each induction and consolidation cycle.
The efficacy outcomes from this pivotal trial were striking, with the this compound arm showing significantly improved overall survival (hazard ratio 0.78; P=0.009) and event-free survival (hazard ratio 0.78; P=0.002) compared to the placebo group [1]. These benefits were consistent across all FLT3 mutation subtypes (ITD and TKD) and regardless of whether patients proceeded to hematopoietic stem cell transplantation. The survival advantage demonstrated in this large randomized trial provided the definitive evidence supporting regulatory approval and established the day 8-21 scheduling as the evidence-based standard for this compound administration in FLT3-mutated AML.
The safety data from clinical trials demonstrate that this compound is generally well-tolerated when administered according to the recommended schedule alongside chemotherapy. The most frequent adverse effects observed in the this compound arm during the pivotal trial included febrile neutropenia, nausea, mucositis, vomiting, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, prolonged QT interval, and upper respiratory tract infection [4]. Importantly, the addition of this compound to standard chemotherapy did not result in a significant increase in treatment-limiting toxicities compared to chemotherapy alone.
The following table summarizes key efficacy and safety outcomes from the pivotal clinical trial:
Table 2: Clinical Trial Outcomes with this compound in FLT3-Mutated AML
| Parameter | This compound + Chemotherapy | Placebo + Chemotherapy | Significance |
|---|---|---|---|
| Overall Survival (median) | 74.7 months | 25.6 months | HR 0.78; P=0.009 |
| Event-Free Survival (median) | 8.2 months | 3.0 months | HR 0.78; P=0.002 |
| Complete Remission Rate | 58.9% | 53.5% | P=0.15 |
| Febrile Neutropenia | 83.7% | 80.9% | Not significant |
| Grade 3/4 Nausea | 6.6% | 4.5% | Not significant |
| Grade 3/4 Vomiting | 4.8% | 1.4% | Not significant |
| Grade 3/4 Mucosal Inflammation | 13.3% | 8.0% | Not significant |
The tolerability of the regimen is further supported by the observation that dose modifications for toxicity were primarily required in patients with systemic mastocytosis receiving the higher 100 mg twice daily dose, rather than in AML patients receiving the 50 mg twice daily schedule [3] [4]. This favorable safety profile in the context of combination therapy reinforces the appropriateness of the current dosing schedule and supports its use across the eligible patient population, including older adults who remain eligible for intensive chemotherapy.
While this compound is generally well-tolerated at the 50 mg twice daily dose used in AML treatment, proactive toxicity management is essential for maintaining treatment intensity and duration. For systemic mastocytosis patients receiving the higher 100 mg twice daily dose, specific dose modification guidelines have been established for hematologic and non-hematologic toxicities [3] [4]. These include treatment interruption for absolute neutrophil count <1×10⁹/L, platelet count <50×10⁹/L, or hemoglobin <8 g/dL, with resumption at 50 mg twice daily once values recover.
For gastrointestinal toxicity, particularly grade 3/4 nausea and/or vomiting despite optimal antiemetic therapy, recommended management includes interruption for 3 days (6 doses) followed by resumption at 50 mg twice daily [3]. Similar dose modification strategies apply for other grade 3/4 non-hematologic toxicities, with treatment interruption until the event resolves to grade ≤2, followed by dose reduction [4]. It is noteworthy that in the AML trials, these dose modifications were less frequently required with the 50 mg twice daily schedule compared to the higher doses used in mastocytosis patients.
This compound's metabolism primarily via cytochrome P450 3A4 (CYP3A4) necessitates careful attention to potential drug interactions in the AML setting [1] [4]. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) may increase this compound and metabolite exposure, potentially elevating toxicity risk. Conversely, coadministration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) may reduce this compound concentrations, compromising efficacy [4].
The interaction potential extends to this compound's effects on other medications, as it can induce CYP1A2 and inhibit CYP2B6, BCRP, and OATP1B1 [4]. These interactions may alter concentrations of concomitant medications such as theophylline (CYP1A2 substrate) or certain statins. The clinical management of these interactions requires comprehensive medication review, consideration of alternative agents with lower interaction potential, and appropriate monitoring when concomitant use is unavoidable. Particularly close monitoring is recommended during the first week of this compound therapy in each cycle when used in combination with chemotherapy [4].
The established protocol for this compound timing relative to chemotherapy continues to evolve as researchers explore novel combinations and sequencing strategies. Ongoing clinical trials are investigating this compound in combination with hypomethylating agents, particularly for patients ineligible for intensive induction therapy [1]. Early-phase studies of azacitidine or decitabine with this compound have demonstrated feasibility, with maximum tolerated doses established at 50-75 mg twice daily on days 8-21 of each cycle [1].
The post-consolidation maintenance concept is another area of active investigation, with the MORPHO study evaluating gilteritinib versus placebo as maintenance post-allogeneic stem cell transplantation in FLT3-mutated AML [2]. As the landscape of FLT3-targeted therapy expands with newer agents like gilteritinib and quizartinib, the optimal sequencing and combination of these agents with chemotherapy and with each other represents a critical research question. The evolving treatment paradigm may further refine the timing of this compound administration, particularly in the context of multi-agent targeted therapy approaches.
The administration of this compound in FLT3-mutated AML represents a significant advancement in targeted therapy for this aggressive disease subtype. The established day 8-21 schedule during induction and consolidation cycles is supported by robust clinical evidence demonstrating survival benefits when combined with standard chemotherapy. The sequential approach to administration, initiating this compound after the first week of cytotoxic therapy, is founded on sound pharmacologic principles aimed at maximizing efficacy while minimizing potential antagonism. As research continues to refine FLT3-targeted approaches in AML, the fundamental principles of appropriate timing, careful monitoring, and attention to drug interactions will remain essential for optimizing patient outcomes.
Midostaurin is a multikinase inhibitor approved for two main indications, with distinct dosing regimens for each [1] [2].
Table 1: Recommended Dosing by Indication
| Indication | Recommended Dosage | Treatment Schedule & Duration |
|---|---|---|
| FLT3-mutated AML (newly diagnosed) | 50 mg twice daily with food [1] | Administered on Days 8-21 of each cycle of cytarabine and daunorubicin induction chemotherapy, and on Days 8-21 of high-dose cytarabine consolidation chemotherapy [1]. |
| Advanced Systemic Mastocytosis (AdvSM), including ASM, SM-AHN, and MCL | 100 mg twice daily with food [1] | Continued until disease progression or unacceptable toxicity occurs [1]. |
Dose modifications are critical for managing treatment-related toxicities. The following recommendations are based on the severity of hematological and non-hematological adverse events.
Table 2: Dose Modification for Hematological Toxicities in AdvSM (without MCL) [1]
| Toxicity Criteria | Action |
|---|---|
| ANC < 1.0 x 10⁹/L | Interrupt Rydapt until ANC ≥ 1.0 x 10⁹/L, then resume at 50 mg twice daily. If tolerated, increase to 100 mg twice daily. Discontinue if low ANC persists for >21 days and is attributed to Rydapt. |
| Platelets < 50 x 10⁹/L | Interrupt Rydapt until platelets ≥ 50 x 10⁹/L, then resume at 50 mg twice daily. If tolerated, increase to 100 mg twice daily. Discontinue if low platelets persist for >21 days. |
| Hemoglobin < 8 g/dL | Interrupt Rydapt until Hgb ≥ 8 g/dL, then resume at 50 mg twice daily. If tolerated, increase to 100 mg twice daily. Discontinue if low Hgb persists for >21 days. |
Table 3: Dose Modification for Non-Hematological Toxicities [1] [3]
| Toxicity | Action |
|---|---|
| Grade 3/4 Nausea/Vomiting despite optimal anti-emetic therapy | Interrupt Rydapt for 3 days (6 doses). Upon resolution, resume at 50 mg twice daily and if tolerated, increase to 100 mg twice daily [1]. |
| Other Grade 3/4 Non-Hematological Toxicities | Interrupt Rydapt until the event resolves to ≤ Grade 2. Resume at 50 mg twice daily and if tolerated, increase to 100 mg twice daily [1]. |
| Pulmonary Toxicity (ILD/Pneumonitis) | Permanently discontinue this compound if diagnosed with treatment-related ≥ Grade 3 ILD or pneumonitis [3]. |
This compound's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases [2] [4]. It is a small molecule that binds to the ATP-binding site of these kinases, inhibiting their activity and downstream signaling pathways [4]. Key targets include:
This multi-targeted action is visualized in the following pathway:
The metabolic pathway and key drug interaction risks are summarized below:
This compound has significant drug-drug interaction (DDI) potential, primarily due to its metabolism by CYP3A4. Furthermore, in vitro studies suggested it could inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), though clinical data shows these effects are mild [5].
Table 4: Management of Key Drug-Drug Interactions [5] [3]
| Interacting Drug Class | Interaction and Clinical Effect | Management Recommendation |
|---|---|---|
| Strong CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) | Increase this compound exposure, raising the risk of toxicity [2] [3]. | Avoid combination if possible. If concomitant use is unavoidable, monitor closely for signs of this compound toxicity [3]. |
| Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's wort) | Decrease this compound exposure, potentially reducing its efficacy [3]. | Avoid combination. If unavoidable, monitor for decreased clinical response [3]. |
| P-gp/BCRP Substrates (e.g., digoxin, rosuvastatin) | This compound may increase exposure to these substrates. A clinical study showed a 20% increase in digoxin AUC and a 37-48% increase in rosuvastatin AUC [5]. | Monitor for substrate-specific toxicities. Consider dose adjustment of the concomitant drug based on its monitoring guidelines. |
| QTc-Prolonging Drugs (e.g., certain antiarrhythmics, antipsychotics) | Additive effect on QTc prolongation, potentially increasing the risk of cardiac arrhythmias [3]. | Avoid combination if possible. Minimize other risk factors (e.g., correct electrolyte imbalances) and monitor ECGs [3]. |
Recent real-world evidence has identified a This compound discontinuation syndrome upon abrupt cessation, which can occur in approximately 17% of patients [6]. Symptoms are inflammatory in nature and can include a rapid increase in mast cell mediator release (e.g., flushing, hypotension), fatigue, and myalgia.
This compound is a critical targeted therapy for FLT3-mutated AML and AdvSM. Successful clinical application requires strict adherence to its indication-specific dosing schedules, vigilant monitoring for hematological and non-hematological toxicities, and proactive management of its complex drug interaction profile. The implementation of detailed dose modification guidelines and a protocol for gradual discontinuation is essential for maximizing therapeutic benefits while minimizing risks. Further research continues to refine its use and explore mechanisms of resistance.
Midostaurin (Rydapt) is an orally administered multikinase inhibitor that targets multiple receptor tyrosine kinases including FLT3, KIT (including D816V mutant), PDGFRα/β, VEGFR2, and members of the protein kinase C (PKC) family [1] [2]. This broad kinase inhibition profile underpins its therapeutic application in two distinct hematologic malignancies: FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (AdvSM) [1] [3]. This compound's mechanism involves binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival [2].
In FLT3-mutated AML, this compound primarily inhibits constitutively active FLT3 receptors (both ITD and TKD mutants), inducing apoptosis in leukemic cells [1]. For advanced systemic mastocytosis, its efficacy derives mainly from inhibition of the KIT D816V mutation, which drives mast cell proliferation and survival, while also inhibiting histamine release from mast cells [1] [3]. This compound is metabolized primarily by CYP3A4 to two active metabolites, CGP62221 and CGP52421, which contribute significantly to its therapeutic activity and pharmacokinetic profile [4] [5].
Regular laboratory monitoring is essential for patient safety during this compound treatment and provides critical pharmacokinetic and pharmacodynamic data for clinical trials. The monitoring requirements vary based on the indication being treated, with more intensive monitoring required during initial therapy.
Table 1: Core Laboratory Monitoring Parameters for this compound Treatment
| Monitoring Category | Specific Parameters | Monitoring Frequency | Clinical Significance |
|---|
| Hematologic Parameters | Complete blood count (CBC) with differential (ANC, platelet count, hemoglobin) [6] | AML: Per chemotherapy cycle AdvSM: Weekly × 4 weeks, then every other week × 8 weeks, then monthly [6] | Myelosuppression risk; dose modification guidance | | Metabolic Panel | Liver function tests (ALT, AST, bilirubin), renal function (creatinine), electrolytes, serum glucose [6] | Start of each cycle (AML); monthly (AdvSM) | Hepatotoxicity screening; hyperglycemia monitoring | | Electrocardiogram Monitoring | QT interval assessment [6] | Baseline and periodically during treatment | QT prolongation risk assessment | | Disease-Specific Biomarkers | AML: FLT3 mutation status (baseline) [6] AdvSM: KIT D816V mutation burden, serum tryptase [7] | Baseline (FLT3); periodic during treatment (tryptase) | Treatment eligibility; response assessment | | Therapeutic Drug Monitoring | this compound, CGP62221, and CGP52421 plasma levels [5] | Day 1 and steady-state (research setting) | CYP3A4-mediated DDI assessment |
For patients with systemic mastocytosis, additional monitoring parameters should include serum tryptase levels and documentation of KIT D816V mutation burden at baseline, as these serve as important biomarkers for diagnosis and response assessment [7]. In the research setting, monitoring of plasma 4β-hydroxycholesterol (4βHC) levels can provide valuable information on CYP3A4 induction activity, particularly when assessing drug-drug interactions [4].
This compound displays complex pharmacokinetics with time-dependent changes due to autoinduction of its own metabolism [5]. Understanding these parameters is essential for designing clinical trials and assessing potential drug-drug interactions.
Table 2: Key Pharmacokinetic Parameters and Drug Interaction Risks
| Parameter | Characteristics | Clinical/Research Implications |
|---|---|---|
| Metabolism | Primarily hepatic via CYP3A4 [4] [5] | Significant interactions with CYP3A4 inhibitors/inducers |
| Active Metabolites | CGP62221 (half-life ~36 days) and CGP52421 [5] | Contribute to prolonged pharmacological activity |
| Protein Binding | High binding to alpha-1 acidic glycoprotein [3] | Potential for displacement interactions |
| CYP3A4 Inhibition/Induction | Weak to moderate net induction at steady-state [5] | May decrease exposure to concomitant CYP3A4 substrates |
| Transporter Inhibition | Inhibits BCRP and OATP1B1 [5] | Increased exposure to substrates (e.g., rosuvastatin) |
| Food Effect | Administration with food improves absorption [6] | Standardized administration recommended in trials |
This compound's interaction potential necessitates careful monitoring when co-administered with other medications. Strong CYP3A4 inhibitors (e.g., ketoconazole) may increase this compound exposure, particularly during the first week of therapy, while strong CYP3A4 inducers (e.g., rifampicin) may significantly decrease this compound exposure and reduce efficacy [6]. The updated FDA label recommends avoiding concomitant use with potent CYP3A4 inducers and considering alternative agents with less CYP3A inhibition potential when inhibitors must be used [5] [6].
Monitoring CYP3A4 activity is crucial when assessing this compound's drug interaction potential in clinical trials. The following protocol outlines the simultaneous measurement of two endogenous CYP3A4 biomarkers.
Objective: To quantify plasma 4β-hydroxycholesterol (4βHC) and urinary 6β-hydroxycortisol to cortisol ratio (6βCR) for assessing CYP3A4 induction by this compound and its metabolites [4].
Materials and Reagents:
Sample Collection Workflow:
Experimental Procedure:
Data Interpretation: 4βHC shows lower inter- and intrasubject variability (≈34% and 7.5%, respectively) compared to 6βCR (≈46% and 31%, respectively), making it a more reliable biomarker for CYP3A4 induction [4]. Strong CYP3A4 induction (e.g., with rifampicin) increases 4βHC levels by 3.4-4.7-fold and 6βCR by 4.1-5.2-fold [4].
Objective: To detect and monitor FLT3 (ITD and TKD) and KIT D816V mutations for patient stratification and response assessment in this compound clinical trials.
Materials and Reagents:
Methodology:
Quality Assurance: Include positive and negative controls in each run. For multi-center trials, establish cross-validation procedures between laboratories to ensure consistent results [8].
In research settings, understanding the relationship between this compound exposure, target inhibition, and clinical outcomes is essential for dose optimization. The recommended phase 2 dose established in clinical trials is 50 mg twice daily with food, which demonstrated better tolerability compared to 100 mg twice daily while maintaining efficacy [9].
For acute myeloid leukemia, this compound is administered sequentially with chemotherapy (days 8-21 of each cycle), as preclinical models demonstrated antagonism when FLT3 inhibitors were administered concomitantly with cytarabine [9]. The key efficacy endpoint in the RATIFY trial was overall survival, where this compound combined with chemotherapy demonstrated significant improvement over placebo (median OS: 74.7 vs. 25.6 months) [8].
For advanced systemic mastocytosis, the recommended dose is 100 mg twice daily continuously until disease progression or unacceptable toxicity [6]. Response assessment should utilize multiple criteria sets, including modified Valent criteria, IWG-MRT-ECNM criteria, and pure pathological response (PPR) criteria, with overall response rates of approximately 60%, 29%, and 13% respectively across studies [7].
Table 3: Dose Modification Guidelines Based on Laboratory Findings
| Toxicity Grade | Parameters | Recommended Action | Research Considerations |
|---|---|---|---|
| Hematologic Toxicity | ANC <1000/mm³ (or <500/mm³ if baseline low); Platelets <50,000/mm³ (or <25,000/mm³ if baseline low); Hb <8 g/dL [6] | Interrupt therapy until recovery; restart at 50 mg BID; may re-escalate if tolerated [6] | Document time to recovery; explore pharmacogenetic basis for susceptibility |
| GI Toxicity | Grade 3-4 nausea/vomiting despite antiemetic prophylaxis [6] | Interrupt for 3 days (6 doses); restart at reduced dose (50 mg BID) [6] | Consider therapeutic drug monitoring to ensure maintained exposure |
| Other Nonhematologic | Grade 3-4 nonhematologic toxicity [6] | Interrupt until resolution to Grade ≤2; restart at 50 mg BID [6] | Characterize phenotype-toxicity relationships |
| Pulmonary Toxicity | Symptoms of interstitial lung disease/pneumonitis without infectious etiology [6] | Discontinue this compound permanently [6] | Bank samples for biomarker discovery |
Protocol Deviation Management: In research settings, document all dose modifications, interruptions, and discontinuations precisely. Collect additional pharmacokinetic samples during dose modifications to characterize exposure-response relationships. For patients requiring concomitant strong CYP3A4 inhibitors, consider protocol-specified dose reductions (e.g., 12.5% reduction) with intensified safety monitoring, particularly during the first week of therapy [3].
Comprehensive laboratory monitoring is fundamental to the safe and effective use of this compound in both clinical practice and research settings. The compound's unique pharmacokinetic profile, with multiple active metabolites and complex drug interaction potential, necessitates careful attention to monitoring parameters beyond standard hematologic and metabolic assessments. Implementation of the protocols outlined in this document will enable researchers to better characterize this compound's safety profile, identify potential toxicity early, and optimize dosing strategies for individual patients. As clinical experience with this compound continues to evolve, these monitoring guidelines should be refined to incorporate emerging biomarkers and response predictors that may further enhance the risk-benefit profile of this targeted therapeutic agent.
Midostaurin (Rydapt) is an oral multikinase inhibitor approved for treating acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis [1]. It targets multiple tyrosine kinases, including FLT3, KIT, PDGFR, and PKC, which are crucial for proliferation and survival in hematologic malignancies [1]. Research indicates that this compound not only induces direct apoptosis in malignant cells but also modulates the immune tumor microenvironment, particularly affecting T cell and NK cell populations [2] [3]. This protocol details the application of this compound on Peripheral Blood Mononuclear Cells (PBMCs) and subsequent flow cytometric analysis to evaluate its immunomodulatory effects, which is essential for understanding its mechanism of action and optimizing combination therapies.
Table 1: Effects of this compound on Immune Cell Populations and Function Based on Published Studies
| Cell Type / Parameter | Effect of this compound | Magnitude of Change | Assay Method | Citation |
|---|---|---|---|---|
| CD4+ CD25+ FOXP3+ Tregs | ↓ Decrease | Significant reduction in population | Flow Cytometry | [2] |
| FOXP3 mRNA Expression | ↓ Decrease | Reduced expression | qPCR | [2] |
| IFN-γ, TNF-α, IL-10 | ↓ Decrease | Reduced cytokine levels | Cytokine Assay | [2] |
| NK and T Cell Cytotoxicity | ↓ Decrease (Indirect) | Increased exhausted populations (TIGIT+, CTLA-4+, LAG-3+) | scRNA-seq & Flow Cytometry | [3] |
| General T Cell Viability | Unaffected | No significant loss | Flow Cytometry | [4] |
| NK Cell Viability | ↓ Decrease (Context-dependent) | Increased apoptosis with delayed PBMC isolation | Flow Cytometry | [4] |
The reliability of PBMC-based assays is highly dependent on sample integrity. A 2025 study demonstrated that the time between blood draw and PBMC isolation significantly impacts cell quality, especially for functional assays [4].
Table 2: Impact of Blood Hold Time on PBMC Quality and Function
| Parameter | Isolation ≤ 6 Hours | Isolation ≥ 20 Hours | P-value |
|---|---|---|---|
| NK Cell Viability | Higher | Lower | - |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Robust | Significantly Reduced | p ≤ 0.0001 |
| Antibody-Dependent Phagocytosis (ADCP) | Robust | Significantly Reduced | p < 0.0051 |
| NK Cell Apoptosis | 23.8 ± 13.4% | 41.0 ± 12.9% | 0.0364 |
| Robustness to Cryopreservation | More robust | Higher loss during thawing | - |
Principle: PBMCs, including lymphocytes and monocytes, are isolated from whole blood via density gradient centrifugation to provide a source of human immune cells for in vitro drug testing [5].
Materials:
Procedure:
Principle: PBMCs are cultured in the presence of this compound to assess its direct effects on cell viability, phenotype, and function.
Materials:
Procedure:
Principle: Flow cytometry allows for multiparametric analysis of cell surface and intracellular markers to identify and characterize specific immune cell populations and their functional states [6].
Materials:
Table 3: Example Flow Cytometry Antibody Panels for this compound Studies
| Target Cell Population | Core Markers | Functional/Activation Markers | Application |
|---|---|---|---|
| T Cell Subsets | CD3, CD4, CD8 | CD25, FOXP3 (Tregs), CD69 (Activation) | Phenotyping, Treg analysis [2] |
| NK Cells | CD56, CD16, CD45 | CD107a (Degranulation), Perforin, Granzyme B | Cytotoxicity assessment |
| Exhaustion Markers | - | TIGIT, CTLA-4, LAG-3, TIM-3 | Immune checkpoint analysis [3] |
| Monocytes | CD14, HLA-DR | CD64, CD163 | Phenotyping |
Procedure:
The following diagram outlines the complete experimental pipeline from blood draw to data analysis.
This diagram illustrates the key molecular targets of this compound and its downstream effects on immune cells.
FLT3 (Fms-like tyrosine kinase 3) is a class III receptor tyrosine kinase that plays a critical role in the differentiation, proliferation, and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene represent one of the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately one-third of all AML patients. The majority of these mutations involve internal tandem duplications (ITD) in the juxtamembrane domain (approximately 23% of AML cases) or point mutations in the tyrosine kinase domain (TKD), particularly at aspartic acid residue 835 (approximately 7% of AML cases). These mutations lead to constitutive activation of FLT3 and its downstream signaling pathways, promoting aberrant cell growth and survival, and are associated with aggressive disease and poor prognosis [1].
The clinical significance of FLT3 mutations, particularly FLT3-ITD, has been well-established through numerous studies. FLT3-ITD mutations are correlated with higher leukocyte counts at diagnosis, increased relapse risk, and decreased disease-free and overall survival in both children and adults under 60 years of age. In multivariate analyses, FLT3-ITD has emerged as one of the most significant predictors of adverse outcomes in AML, leading to its classification as a high-risk marker in current risk stratification systems. According to the "two-hit" hypothesis of leukemic transformation, FLT3 mutations (classified as Class I mutations) often cooperate with other genetic alterations (particularly Class II mutations that affect transcription factors) to drive full leukemic transformation, explaining their frequent co-occurrence with mutations in genes such as NPM1 and DNMT3A [1].
The development of targeted therapies against FLT3 has revolutionized treatment for AML patients with these mutations. Midostaurin (RYDAPT), a first-generation FLT3 inhibitor, received FDA approval in 2017 for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy. The approval of this compound was accompanied by the requirement for companion diagnostic testing using the LeukoStrat CDx FLT3 Mutation Assay, establishing a new paradigm for precision medicine in AML. This has been followed by additional FLT3-targeted agents, including gilteritinib and, more recently, quizartinib, further emphasizing the critical importance of accurate FLT3 mutation testing in the diagnostic workup of AML [2] [3] [4].
The LeukoStrat CDx FLT3 Mutation Assay is a polymerase chain reaction (PCR)-based in vitro diagnostic test developed by Invivoscribe Technologies Inc. It is designed to detect the presence of FLT3 mutations in patients with acute myeloid leukemia. This assay serves as a companion diagnostic for multiple targeted therapies, including this compound (in the US), gilteritinib fumarate (in the US, Japan, EU, and Switzerland), and quizartinib hydrochloride (in the US, Japan, and EU). The assay's primary purpose is to assist physicians in making informed treatment decisions for AML patients by identifying those who may benefit from these FLT3-targeted therapies [2].
The LeukoStrat CDx FLT3 Mutation Assay is a globally standardized test that has been rigorously validated for the detection of clinically relevant mutations in the FLT3 gene. It specifically identifies internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), particularly the D835 and I836 mutations. The assay is intended for use with genomic DNA extracted from mononuclear cell fractions of peripheral blood or bone marrow aspirates collected in EDTA from patients with AML. The analytical performance characteristics, including sensitivity, specificity, and reproducibility, have been established through extensive clinical validation studies [2] [5].
The clinical validity and utility of the LeukoStrat CDx FLT3 Mutation Assay were established through a bridging study that compared its performance with the clinical trial assay (CTA) used in the QuANTUM-First trial. This study demonstrated exceptional concordance between the two methods. The positive percentage agreement (PPA) was 94.7%, and the negative percentage agreement (NPA) was 100%, with the lower bounds of the 95% confidence intervals for both exceeding the pre-specified threshold of 90%. This high level of agreement confirmed that the LeukoStrat CDx FLT3 Mutation Assay could reliably identify patients with FLT3-ITD mutations who would benefit from quizartinib treatment [5].
Furthermore, the clinical validation extended to demonstrating comparable overall survival benefits between patients identified using the companion diagnostic and those in the original clinical trial population. In the intent-to-treat CDx-positive population, the median overall survival was 29.4 months for patients treated with quizartinib compared to 14.8 months for those receiving placebo (hazard ratio: 0.794). This survival benefit aligned with the results observed in the overall QuANTUM-First trial population, thereby validating the assay's effectiveness in identifying appropriate candidates for FLT3-targeted therapy [5].
Table 1: Performance Characteristics of LeukoStrat CDx FLT3 Mutation Assay
| Performance Parameter | Result | Acceptance Criterion |
|---|---|---|
| Positive Percentage Agreement (PPA) | 94.7% | Lower bound of 95% CI ≥90% |
| Negative Percentage Agreement (NPA) | 100% | Lower bound of 95% CI ≥90% |
| Overall Agreement | 97.5% | - |
| Sample Size | 1029 patients | - |
FLT3 is a member of the class III receptor tyrosine kinase family and plays a crucial role in hematopoietic development. Under normal physiological conditions, FLT3 activation begins with binding of the FLT3 ligand (FLT3LG), leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades. The major downstream pathways include:
These pathways collectively regulate fundamental processes in hematopoietic cells, including survival, proliferation, and differentiation [1] [6].
In AML with FLT3 mutations, particularly ITD and TKD mutations, the receptor becomes constitutively active independent of ligand binding. This constitutive activation leads to persistent signaling through the same downstream pathways, resulting in aberrant cell growth, inhibition of apoptosis, and blocked differentiation—hallmarks of leukemogenesis. The FLT3-ITD mutation, which involves duplication of sequences in the juxtamembrane domain, is particularly associated with high leukemia burden and poor clinical outcomes [1].
Table 2: FLT3 Mutation Types in Acute Myeloid Leukemia
| Mutation Type | Frequency in AML | Location | Functional Consequence | Prognostic Impact |
|---|---|---|---|---|
| Internal Tandem Duplication (ITD) | ~24% | Juxtamembrane domain | Constitutive activation, dimerization | Reduced overall survival, higher relapse rate |
| Tyrosine Kinase Domain (TKD) | ~7% | Activation loop (primarily D835) | Disruption of autoinhibitory function | Controversial, some impact on survival |
| Overexpression of wild-type FLT3 | Variable | - | Enhanced signaling | Worse overall survival in normal karyotype AML |
The following diagram illustrates the FLT3 signaling pathway in both normal and mutated states:
Diagram 1: FLT3 Signaling Pathway in Normal and Mutated States
The current therapeutic landscape for FLT3-mutated AML includes three FDA-approved targeted therapies, each with specific indications and companion diagnostic requirements:
This compound (RYDAPT): Approved in 2017 for newly diagnosed FLT3-mutated AML in combination with chemotherapy. The approval was based on a randomized trial demonstrating statistically significant improvement in overall survival (HR 0.77, p=0.016) [3] [7].
Gilteritinib (XOSPATA): Approved for relapsed or refractory FLT3-mutated AML, demonstrating efficacy as a single agent in the salvage setting [4].
Quizartinib (Vanflyta): Approved in 2023 for newly diagnosed FLT3-ITD-positive AML in combination with chemotherapy. The approval was based on the QuANTUM-First trial showing a doubling of median overall survival (32.4 months vs. 15.4 months) compared to chemotherapy alone [4] [5].
All three therapeutics require FLT3 mutation testing prior to initiation, with the LeukoStrat CDx FLT3 Mutation Assay serving as the approved companion diagnostic for patient selection. The following workflow illustrates the diagnostic and therapeutic decision pathway for AML patients:
Diagram 2: FLT3 Testing and Treatment Decision Pathway for AML
Table 3: FDA-Approved FLT3 Inhibitors in Acute Myeloid Leukemia
| Therapeutic Agent | Year Approved | Indication | Companion Diagnostic | Overall Survival Benefit | Common Adverse Reactions |
|---|---|---|---|---|---|
| This compound (RYDAPT) | 2017 | Newly diagnosed FLT3+ AML with chemotherapy | LeukoStrat CDx FLT3 Mutation Assay | HR 0.77, p=0.016 | Febrile neutropenia, nausea, mucositis, vomiting |
| Gilteritinib (XOSPATA) | 2018 | Relapsed/refractory FLT3+ AML | LeukoStrat CDx FLT3 Mutation Assay | Not applicable (single-arm trial) | Transaminase elevation, fatigue, fever |
| Quizartinib (Vanflyta) | 2023 | Newly diagnosed FLT3-ITD+ AML with chemotherapy | LeukoStrat CDx FLT3 Mutation Assay | Median OS: 32.4 mo vs 15.4 mo (chemotherapy alone) | Myelosuppression, prolonged QT interval |
The LeukoStrat CDx FLT3 Mutation Assay utilizes a multiplex PCR approach followed by capillary electrophoresis for fragment analysis. The detailed protocol consists of the following steps:
This protocol evaluates the sensitivity of primary AML blasts or FLT3-mutated cell lines to FLT3 inhibitors such as this compound, providing valuable data for preclinical studies and mechanism-of-action investigations.
This protocol assesses the biochemical efficacy of FLT3 inhibitors by measuring phosphorylation status of FLT3 and downstream signaling molecules.
Table 4: Key Protocol Parameters for FLT3 Mutation Testing and Inhibitor Response
| Protocol Component | Key Parameters | Quality Control Measures | Acceptance Criteria |
|---|---|---|---|
| Sample Preparation | DNA concentration ≥10 ng/μL, A260/A280: 1.8-2.0 | Spectrophotometric/Nanodrop analysis | DNA yield ≥1 μg, no degradation |
| PCR Amplification | 35 cycles, annealing at 60°C | Positive and negative controls | Amplification of control samples |
| Capillary Electrophoresis | Injection parameters: 1-3 kV, 10-30 seconds | Size standards in each sample | Distinct peaks, baseline resolution |
| Drug Sensitivity Assay | 72-hour treatment, 8-point dilution series | Vehicle controls, reference inhibitors | Z' factor >0.5, CV <20% |
| Western Blot Analysis | 10-20 μg protein/lane, specific antibodies | Loading controls, positive/negative lysates | Clear band detection, minimal background |
The development of this compound and its companion diagnostic, the LeukoStrat CDx FLT3 Mutation Assay, represents a significant advancement in the precision medicine approach to acute myeloid leukemia. The integration of mandatory FLT3 mutation testing at diagnosis has fundamentally changed the standard of care for AML patients, enabling identification of those who will benefit from targeted FLT3 inhibition. The clinical efficacy of this compound, demonstrated by significant improvement in overall survival when combined with standard chemotherapy, has established a new treatment paradigm for FLT3-mutated AML [3] [7].
The future of FLT3-targeted therapy continues to evolve with the recent approval of quizartinib for FLT3-ITD-positive AML, showing even more pronounced survival benefits in the QuANTUM-First trial. The refinement of mutation detection methodologies, including the incorporation of next-generation sequencing and minimal residual disease monitoring, promises to further enhance patient selection and treatment optimization. Additionally, ongoing research into combination therapies and mechanisms of resistance will likely expand the utility of FLT3 inhibitors in the coming years, solidifying the critical role of companion diagnostics in AML management [4] [5].
For research and development purposes, the following workflow details the application of midostaurin from diagnosis through maintenance, as validated in the RATIFY trial.
Key Methodological Details:
Long-term follow-up data from the RATIFY trial provides evidence for the benefits of this 12-month maintenance regimen.
| Outcome Measure | Findings from RATIFY Trial (10-Year Follow-up) |
|---|---|
| Overall Survival (OS) | 43.7% in the this compound group vs. 38.6% in the placebo group (among patients who achieved CR) [3]. |
| Relapse Risk | Patients with favorable or intermediate-risk AML who received this compound maintenance had a reduced risk of relapse [3]. |
| Stem Cell Transplant (SCT) | 61.5% of patients in the this compound group who achieved CR proceeded to transplant, vs. 49% in the placebo group [3]. |
| Common Adverse Events | Anemia (Grade ≥3: 92.7%), rash (Grade ≥3: 14.1%), nausea [2]. |
Understanding this compound's properties is crucial for protocol design and managing drug interactions.
Systemic mastocytosis (SM) is a rare clonal myeloid neoplasm characterized by the pathological accumulation of neoplastic mast cells in various organs, including the bone marrow, liver, spleen, and gastrointestinal tract. The disease spectrum ranges from indolent forms with near-normal life expectancy to advanced variants with poor prognosis. The 2016 WHO classification (updated in 2022) categorizes SM into several subtypes: cutaneous mastocytosis (CM), indolent systemic mastocytosis (ISM), smoldering systemic mastocytosis (SSM), aggressive systemic mastocytosis (ASM), systemic mastocytosis with associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL). Advanced systemic mastocytosis (AdvSM) encompasses ASM, SM-AHN, and MCL, which collectively represent the more severe forms of the disease with significantly reduced survival rates.
The central molecular driver in approximately 80-90% of SM cases is the KIT D816V mutation, which results in constitutive activation of the KIT tyrosine kinase receptor, leading to uncontrolled mast cell proliferation and survival independent of its ligand, stem cell factor (SCF). This gain-of-function mutation occurs in the phosphotransferase domain of the receptor, causing conformational changes that promote dimerization and continuous signaling through downstream pathways such as JAK/STAT, PI3K/AKT, and MAPK. Additional somatic mutations in genes including TET2, SRSF2, ASXL1, and RUNX1 are frequently observed in advanced cases and contribute to disease progression and poorer prognosis.
Table: Classification of Systemic Mastocytosis Subtypes
| Subtype | Clinical Features | Prognosis |
|---|---|---|
| Indolent SM (ISM) | Mediator-related symptoms, no organ dysfunction | Normal life expectancy |
| Smoldering SM (SSM) | High mast cell burden (B-findings) but no C-findings | Higher risk of progression than ISM |
| Aggressive SM (ASM) | Organ impairment (C-findings) | Median survival 3.5 years |
| SM-AHN | SM with associated hematologic neoplasm | Median survival 2 years |
| Mast Cell Leukemia | ≥20% mast cells in bone marrow, circulating mast cells | Median survival <6 months |
Midostaurin (RYDAPT) is an orally administered multikinase inhibitor that targets multiple receptor tyrosine kinases. Its primary mechanism of action in systemic mastocytosis revolves around its potent inhibition of both wild-type and mutant KIT, including the D816V mutation that drives mast cell proliferation in most patients. Biochemically, this compound functions through competitive binding at the ATP-binding site of the kinase domain, effectively suppressing receptor autophosphorylation and downstream signaling cascades. In vitro studies demonstrate that this compound inhibits KIT D816V with an IC50 of approximately 40 nM, effectively suppressing mast cell proliferation and inducing apoptosis in neoplastic mast cells.
Beyond KIT inhibition, this compound exhibits activity against several other kinases relevant to hematologic malignancies, including FLT3 (fms-like tyrosine kinase 3), PDGFR (platelet-derived growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the protein kinase C (PKC) family. This broad kinase inhibition profile contributes to both its therapeutic efficacy and its adverse effect spectrum. This compound is extensively metabolized in the liver primarily via cytochrome P450 3A4 (CYP3A4) into two major active metabolites, CGP62221 and CGP52421, which possess similar kinase inhibition profiles to the parent compound.
The following diagram illustrates the KIT signaling pathway and the mechanism of this compound inhibition:
The standard recommended dosage of this compound for adults with advanced systemic mastocytosis is 100 mg twice daily (approximately every 12 hours) with food, administered continuously in 28-day cycles until disease progression or unacceptable toxicity. Administration with food significantly improves absorption, increasing this compound exposure by approximately 1.5-fold compared to fasting conditions. Capsules should be swallowed whole with water and not opened or crushed. Treatment should be initiated under the supervision of clinicians experienced in the management of hematologic malignancies, particularly mastocytosis.
Dose modification guidelines are essential for managing adverse events. For Grade 2 toxicities (moderate), temporary interruption until resolution to Grade ≤1 may be necessary, followed by resumption at the same dose. For Grade 3-4 toxicities (severe or life-threatening), treatment should be interrupted until resolution to Grade ≤1, with resumption at a reduced dose of 50 mg twice daily. Subsequent re-escalation to 100 mg twice daily may be considered based on clinical judgment. For hematologic toxicities in SM-AHN patients, dose modification rather than cessation is generally recommended, with close monitoring of blood counts throughout treatment.
Recent real-world evidence from the German Registry on Disorders of Eosinophils and Mast Cells (GREM) indicates that approximately 20% of patients start at a reduced dose of ≤150 mg daily due to comorbidities or advanced age, with 40% of those starting at 200 mg daily eventually requiring dose reduction to ≤150 mg daily, primarily for improved tolerability. Importantly, response rates appear largely dose-independent, making dose adjustments for tolerability a practical approach in clinical practice without significantly compromising efficacy [1].
Response to this compound in advanced systemic mastocytosis is evaluated using standardized criteria that assess improvement in organ damage and reduction in mast cell burden:
Table: this compound Dosing Regimen and Modification Guidelines
| Parameter | Recommended Protocol | Evidence Source |
|---|---|---|
| Standard Dose | 100 mg twice daily with food | FDA-approved labeling [2] |
| Treatment Cycles | Continuous 28-day cycles until progression/unacceptable toxicity | Phase 2 trial CPKC412D2201 [2] |
| Dose Reduction Level | 50 mg twice daily | Manufacturer's guidelines [3] |
| Median Treatment Duration | 11 months (49% receive ≥1 year) | Clinical trial data [2] |
| Real-world Starting Dose | 80% start at 200 mg/day, 20% at ≤150 mg/day | GREM registry [1] |
| Dose Maintenance | 70% maintain starting dose at 12 months | GREM registry [1] |
The efficacy of this compound in advanced systemic mastocytosis was established in the pivotal, multicenter, single-arm, open-label phase II trial (CPKC412D2201, NCT00233454), which enrolled 116 patients with AdvSM (ASM, SM-AHN, or MCL). In the primary efficacy population of 89 patients with measurable C-findings, the confirmed overall response rate by modified Valent criteria was 38% in ASM patients (6/16) and 16% in SM-AHN patients (9/57), with no complete remissions reported. The median duration of response was not reached in either subgroup, with responses lasting from 6.6+ to 52.1+ months [2]. For mast cell leukemia, one of 21 patients (5%) achieved a complete remission according to modified IWG-MRT-ECNM criteria.
The clinical benefit of this compound extends beyond these objective response measures to meaningful improvements in organ function and symptom control. In patients with transfusion-dependent anemia at baseline, 29% (8/28) became transfusion-independent during treatment. Additionally, reductions in serum tryptase levels ≥50% were observed in 59% of evaluable patients, providing a biochemical correlate of reduced mast cell burden [2]. The survival benefit of this compound was demonstrated in a propensity score-weighted analysis showing superior efficacy compared to cladribine, which had been widely used off-label for AdvSM [1].
Real-world studies have complemented the clinical trial findings and provided insights into this compound use in diverse practice settings. The German Registry analysis of 79 AdvSM patients reported response rates of 60% by modified Valent criteria, 29% by IWG-MRT-ECNM criteria, and 13% by pure pathological response criteria [1]. Importantly, this study demonstrated that response duration correlated significantly with improved overall survival (p<0.001), highlighting the importance of maintaining therapy in responding patients.
The GREM registry analysis also revealed that responses were largely dose-independent across the different criteria, supporting the strategy of dose adjustments to manage toxicity without substantially compromising efficacy. With a cumulative observation period of 146 patient-years and a median treatment duration of 1.0 year, this real-world evidence confirms the durable responses and clinical benefit of this compound across different dosing regimens used in practice [1].
Table: Clinical Efficacy of this compound in Advanced Systemic Mastocytosis
| Efficacy Parameter | ASM | SM-AHN | MCL | Overall |
|---|---|---|---|---|
| Patients Evaluable | 16 | 57 | 21 | 89 |
| ORR (Modified Valent) | 38% (6/16) | 16% (9/57) | - | - |
| Complete Response | 0% | 0% | 5% (1/21) | - |
| Median DOR | Not reached | Not reached | - | - |
| DOR Range | 12.1+ to 36.8+ months | 6.6+ to 52.1+ months | - | - |
| Transfusion Independence | 29% (8/28 with baseline TD anemia) | - | - | - |
| Real-world ORR | 60% (Modified Valent) | 29% (IWG-MRT-ECNM) | 13% (PPR) | - |
This compound treatment is associated with a characteristic safety profile that requires proactive management. In the pivotal trial, 56% of patients required dose modifications for toxicity, and 21% discontinued treatment due to adverse events [2]. The most frequent non-hematologic adverse events (occurring in ≥30% of patients) include nausea (82%), vomiting (68%), diarrhea (54%), edema (34%), musculoskeletal pain (32%), fatigue (32%), abdominal pain (30%), and upper respiratory tract infection (30%). These events are generally manageable with supportive care and dose modifications.
Hematologic toxicities represent an important aspect of this compound safety monitoring, with new or worsening Grade ≥3 lymphopenia (34%), anemia (28%), thrombocytopenia (23%), and neutropenia (18%) observed in the clinical trial population [2]. Regular monitoring of complete blood counts is essential, particularly during the first few months of therapy and in patients with pre-existing cytopenias. For SM-AHN patients, careful differentiation between disease-related cytopenias and treatment-induced myelosuppression is crucial for appropriate management.
This compound is primarily metabolized by CYP3A4 and exhibits complex drug interaction potential. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) should be avoided unless the benefit outweighs the risk; if unavoidable, close monitoring for adverse reactions is recommended. Similarly, concomitant use with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) may decrease this compound exposure and reduce efficacy, and should generally be avoided.
A dedicated drug interaction study in healthy participants demonstrated that this compound has only a minor inhibitory effect on P-glycoprotein (20% increase in digoxin exposure), a mild inhibitory effect on BCRP (37-48% increase in rosuvastatin AUC), and no significant inhibition of CYP2D6 [4]. These findings suggest a relatively low potential for this compound to act as a perpetrator in drug interactions with substrates of these pathways, though appropriate caution remains warranted when coadministering with sensitive substrates.
Table: Adverse Event Profile and Management Strategies
| Adverse Event | Incidence (All Grades) | Grade ≥3 Incidence | Management Strategies |
|---|---|---|---|
| Nausea/Vomiting | 82%/68% | 4%/5% | Prophylactic antiemetics, administer with food, dose interruption/reduction |
| Diarrhea | 54% | 4% | Antidiarrheal medications, ensure hydration, dose interruption for severe cases |
| Edema | 34% | 2% | Diuretics if appropriate, evaluate for other causes, dose reduction if severe |
| Fatigue | 32% | 2% | Schedule activities, rule out other causes (anemia, hypothyroidism) |
| Hematologic Toxicity | Varies by parameter | 18-34% | Regular CBC monitoring, dose interruption/reduction, growth factors per guidelines |
| Discontinuation Syndrome | 17% after abrupt cessation | - | Implement dose tapering, corticosteroid bridging when discontinuing [1] |
Principle: Detection of the KIT D816V mutation is essential for diagnosis and treatment decisions in systemic mastocytosis. This protocol utilizes allele-specific quantitative PCR (qPCR) to identify and quantify the mutation burden in bone marrow or peripheral blood samples.
Methodology:
Quality Control: Include positive controls (known D816V mutant DNA), negative controls (wild-type DNA), and no-template controls in each run. The assay should demonstrate sensitivity to detect at least 0.01% mutant alleles in background of wild-type DNA.
The following diagram illustrates the comprehensive response assessment workflow for this compound in systemic mastocytosis:
Purpose: This protocol evaluates potential drug-drug interactions between this compound and substrates of key drug transporters and enzymes, specifically P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and cytochrome P450 2D6 (CYP2D6).
Study Design:
Data Analysis: Compute geometric mean ratios (GMR) with 90% confidence intervals for probe substrate PK parameters with and without this compound. Criteria for significant interaction: GMR 90% CI falling outside 80-125% range.
Expected Results: Based on published data, this compound demonstrates minor inhibition of P-gp (20% increase in digoxin exposure), mild inhibition of BCRP (37-48% increase in rosuvastatin AUC), and no significant inhibition of CYP2D6 [4].
The treatment landscape for systemic mastocytosis continues to evolve with several emerging therapeutic approaches. Next-generation KIT inhibitors including ripretinib, bezuclastinib, elenestinib, masitinib, and nintedanib are under investigation with potentially improved selectivity and safety profiles [5]. Additionally, novel therapeutic strategies are targeting alternative pathways beyond KIT inhibition, including Bruton's kinase inhibitors (TL-895), anti-interleukin-6 antibodies (sarilumab), anti-Siglec-8 antibodies (lirentelimab), and targeted agents against mTOR and CD33 [5].
The recent approval of avapritinib for both advanced and indolent systemic mastocytosis represents a significant advancement, particularly given its more potent and specific inhibition of KIT D816V compared to this compound [5]. However, real-world data are still needed to confirm preliminary results and establish the optimal sequencing of these targeted therapies. Research is also exploring combination strategies that address the complex mutational landscape of advanced SM, particularly the high-frequency concomitant mutations in genes such as SRSF2, ASXL1, and RUNX1 that confer poorer prognosis.
Emerging drug delivery approaches utilizing nanoparticle technology aim to enhance mast cell selectivity and therapeutic efficacy while minimizing off-target effects [6]. These innovative strategies represent promising avenues for addressing the longstanding challenges in selectively targeting mast cells and modulating their behavior in mastocytosis and related disorders.
This compound (Rydapt) represents a first-generation multitargeted tyrosine kinase inhibitor approved for the treatment of newly diagnosed FLT3-mutated acute myeloid leukemia (AML) in combination with chemotherapy and as monotherapy for advanced systemic mastocytosis (advSM). This compound exhibits complex metabolic characteristics that present unique challenges in clinical development and therapeutic use. The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), generating two active metabolites, CGP52421 and CGP62221, which contribute to its pharmacological activity and elimination profile [1] [2]. This compound displays time-dependent pharmacokinetics characterized by an initial increase in plasma concentrations during the first week of dosing followed by a decline to steady-state levels after approximately 28 days, largely attributed to autoinduction of CYP3A4 metabolism by this compound and its metabolites [2].
The management of this compound's drug-drug interactions (DDIs) is particularly relevant in oncology practice where concomitant CYP3A4 inhibitors (especially antifungal azoles) are routinely employed for infection prophylaxis in immunocompromised patients. Understanding these interactions is crucial for drug development scientists and clinical researchers designing combination therapies and implementing appropriate monitoring strategies. These application notes provide a comprehensive framework for evaluating and managing this compound DDIs through integrated analysis of clinical data, physiologically based pharmacokinetic (PBPK) modeling, and practical clinical protocols [1] [3].
This compound exhibits complex pharmacokinetic behavior characterized by multi-compartmental distribution and time-dependent clearance. Following oral administration, this compound achieves peak plasma concentrations within 1-3 hours and demonstrates a mean terminal half-life of approximately 20-25 hours for parent drug, while its active metabolite CGP52421 exhibits a considerably longer half-life (approximately 400 hours) due to enterhepatic recycling [2] [4]. The time-dependent autoinduction of CYP3A4-mediated metabolism results in a 2.5-fold decrease in this compound exposure between initial dosing and steady-state (reached by day 28), necessitating consideration of this phenomenon in DDI study design and clinical management [2].
This compound's metabolism occurs primarily through hepatic CYP3A4-mediated transformations, including hydroxylation and O-demethylation, with subsequent glucuronidation of metabolites. The two major active metabolites, CGP52421 and CGP62221, demonstrate comparable pharmacological activity to the parent drug and contribute significantly to overall drug exposure, with CGP52421 achieving area under the curve (AUC) values approximately 20-fold higher than parent this compound at steady-state [1] [2]. Excretion occurs predominantly (95%) via the hepatobiliary route, with feces representing the major elimination pathway (91% as metabolites, 4% as unchanged drug), while renal elimination is minimal [4] [3].
This compound and its metabolites function as both substrates and modulators of multiple drug-metabolizing enzymes and transporters, creating potential for complex bidirectional interactions:
CYP3A4 interactions: this compound acts as a substrate, weak mixed inhibitor, and inducer of CYP3A4, with the net effect representing a balance between inhibition and induction components [2] [5]
Transporter interactions: In vitro studies indicate this compound inhibits breast cancer resistance protein (BCRP), organic anion transporting polypeptide (OATP1B1), and P-glycoprotein (P-gp), though clinical relevance varies [6]
Other CYP enzyme interactions: this compound demonstrates weak induction of CYP2B6 and minimal effects on CYP2C8 and CYP2D6 at clinical doses [5]
The following diagram illustrates this compound's primary metabolic pathways and interaction mechanisms:
Clinical investigations have systematically evaluated the magnitude and direction of this compound's interactions with CYP3A4 modulators. A phase I study in healthy volunteers demonstrated that coadministration with the strong CYP3A4 inhibitor ketoconazole resulted in a 10-fold increase in this compound AUC following single-dose administration [7]. However, data from the phase III RATIFY trial in AML patients revealed a more modest 1.44-fold increase in this compound exposure when coadministered with strong CYP3A4 inhibitors (primarily posaconazole and voriconazole) during induction chemotherapy, suggesting the autoinduction process attenuates this interaction at steady-state [1] [8].
Conversely, concomitant use with the strong CYP3A4 inducer rifampicin resulted in a greater than 10-fold decrease in this compound exposure in healthy volunteer studies [7] [9]. This dramatic reduction necessitated a contraindication in the prescribing information against coadministration with strong CYP3A4 inducers [4]. The differential magnitude of interaction observed between single-dose healthy volunteer studies and multiple-dose patient populations highlights the importance of context-dependent DDI assessment and the limitations of extrapolating from simplified experimental models to complex clinical scenarios [7].
Comprehensive DDI studies have characterized this compound's potential to alter the pharmacokinetics of coadministered drugs. At steady-state (50 mg twice daily), this compound demonstrates minimal net effect on CYP3A4 activity, with coadministration resulting in only a 10% increase in midazolam (sensitive CYP3A4 substrate) Cmax and 3-4% decrease in AUC [5]. Similarly, this compound exhibits weak induction of CYP2B6 (48-49% decrease in bupropion AUC) and negligible effects on CYP2C8 (6% decrease in pioglitazone AUC) [5].
Table 1: this compound as Victim of Drug Interactions
| Perpetrator Drug | Interaction Mechanism | This compound Exposure Change | Clinical Recommendation |
|---|---|---|---|
| Strong CYP3A4 inhibitors (ketoconazole, posaconazole, voriconazole) | CYP3A4 inhibition | 1.44-fold increase (steady-state); 10-fold increase (single-dose) | No dose adjustment needed; monitor for adverse events [1] [8] |
| Strong CYP3A4 inducers (rifampicin, phenytoin, carbamazepine) | CYP3A4 induction | >10-fold decrease | Avoid concomitant use [4] [9] |
| Moderate CYP3A4 inducers | CYP3A4 induction | Not formally studied; expected decrease | Avoid or use with caution [4] |
Table 2: this compound as Perpetrator of Drug Interactions
| Victim Drug | Interaction Mechanism | Exposure Change | Clinical Relevance |
|---|---|---|---|
| Midazolam (CYP3A4 substrate) | CYP3A4 inhibition/induction (net effect) | 10% ↑ Cmax; 3-4% ↓ AUC | Minimal; no dose adjustment [5] |
| Bupropion (CYP2B6 substrate) | CYP2B6 induction | 55% ↓ Cmax; 48-49% ↓ AUC | Weak induction; monitor efficacy [5] |
| Pioglitazone (CYP2C8 substrate) | CYP2C8 inhibition/induction | 10% ↓ Cmax; 6% ↓ AUC | Minimal; no dose adjustment [5] |
| Rosuvastatin (BCRP/OATP1B1 substrate) | Transporter inhibition | 37-48% ↑ AUC; 100% ↑ Cmax | Mild; consider temporary statin discontinuation [6] |
| Digoxin (P-gp substrate) | P-gp inhibition | 20% ↑ AUC and Cmax | Minor; no dose adjustment [6] |
| Ethinyl estradiol (oral contraceptive) | CYP3A4-mediated metabolism | 26% ↑ Cmax; 7-10% ↑ AUC | Not clinically relevant [5] |
| Levonorgestrel (oral contraceptive) | CYP3A4-mediated metabolism | 19% ↑ Cmax; 29-42% ↑ AUC | Not clinically relevant [5] |
The management of this compound interactions with strong CYP3A4 inhibitors requires a structured approach informed by clinical context, alternative options, and monitoring capabilities. Analysis of the RATIFY trial demonstrated that despite the observed increase in this compound exposure with concomitant strong CYP3A4 inhibitors, no clinically relevant differences in safety outcomes were noted, supporting the recommendation that no dose adjustment is necessary in this setting [1] [8]. The following decision pathway provides guidance for clinical management:
When concomitant use of strong CYP3A4 inhibitors with this compound is unavoidable, implement the following structured monitoring protocol based on clinical trial experience and pharmacokinetic analysis:
Baseline assessment: Obtain complete blood count, comprehensive metabolic panel (including hepatic and renal function), and baseline ECG for QTc assessment [4] [3]
Early therapy monitoring (Days 1-14): Monitor for nausea and vomiting (implement aggressive antiemetic prophylaxis), check electrolytes (potassium, magnesium, calcium) twice weekly, and perform weekly ECG if concurrent QTc-prolonging agents are used [3]
Hematologic monitoring: Monitor complete blood counts at least weekly for the first 4 weeks, every other week for the following 8 weeks, then monthly thereafter [4]
Exposure-related toxicity vigilance: Closely monitor for grade 3/4 infection-related adverse events, which occurred more frequently in patients receiving concomitant strong CYP3A4 inhibitors in clinical trials [1] [8]
Dose modification guidelines: For systemic mastocytosis patients experiencing toxicity, interrupt this compound until resolution, then resume at reduced dose (50 mg twice daily) with subsequent re-escalation if tolerated [4]
The comprehensive characterization of this compound's DDI potential employed systematic clinical pharmacology studies in healthy volunteers and patient populations. The following protocol outlines a standardized approach for assessing this compound DDIs:
Study Population: Healthy adults (age 18-55) with comprehensive inclusion/exclusion criteria; for patient studies, newly diagnosed FLT3-mutated AML or advSM patients [5]
Dosing Regimen:
Pharmacokinetic Sampling: Intensive sampling over 72-168 hours for parent drug and metabolites; trough concentration monitoring in patient populations [1] [5]
Endpoint Assessment:
The evaluation of CYP3A4 induction and inhibition by this compound incorporated endogenous biomarker monitoring to complement traditional DDI studies:
4β-Hydroxycholesterol (4βHC) Assessment:
6β-Hydroxycortisol to Cortisol Ratio (6βCR) Assessment:
Utility: These endogenous biomarkers provide complementary assessment of CYP3A4 activity, with 4βHC demonstrating superior reliability due to lower variability and better correlation with this compound pharmacokinetics [9].
The this compound development program successfully implemented physiologically based pharmacokinetic modeling to extrapolate DDI assessments across scenarios that could not be practically evaluated in clinical trials:
Model Development:
Model Applications:
Regulatory Impact: The PBPK modeling approach and resulting simulations were successfully implemented into the this compound product label (up to 100 mg twice daily) without requiring confirmatory clinical studies for every scenario [10].
The assessment of this compound DDIs highlights several methodological considerations for oncology drug development:
Healthy volunteer vs patient extrapolation: Significant differences in DDI magnitude were observed between single-dose healthy volunteer studies and multiple-dose patient populations, emphasizing the importance of context-dependent interpretation [7]
Autoinduction compensation: The time-dependent pharmacokinetics of this compound result in different DDI magnitudes at steady-state compared to single-dose administration, necessitating study designs that account for this phenomenon [2]
Metabolite contributions: The active metabolites CGP52421 and CGP62221 contribute meaningfully to both pharmacological activity and enzyme modulation, requiring comprehensive assessment beyond parent drug alone [2] [10]
Emerging approaches include the application of minimal physiologically-based pharmacokinetic (mPBPK) models for special populations, endogenous biomarker-guided dose individualization, and integrated risk assessment frameworks that combine exposure-response analysis with DDI magnitude predictions to support clinical decision-making [10] [7].
The comprehensive assessment of this compound's drug interaction profile demonstrates a favorable clinical management paradigm despite complex metabolic characteristics. The modest increase in this compound exposure (1.44-fold) with concomitant strong CYP3A4 inhibitors at steady-state does not require routine dose modification, though vigilant monitoring is recommended, particularly during initial therapy. The successful application of PBPK modeling to predict untested clinical scenarios represents a paradigm for efficient drug development that can be applied to other molecularly targeted agents with complex pharmacokinetics.
Future directions include refining biomarker-based approaches for individualizing therapy in special populations, developing standardized protocols for managing multi-drug interactions in complex medication regimens, and advancing integrated PBPK-pharmacodynamic models to optimize this compound use across its indicated populations.
The following table summarizes the frequency of gastrointestinal side effects associated with this compound use, which is crucial for risk assessment and resource planning.
| Side Effect | Reported Frequency | Remarks / Associated Conditions |
|---|---|---|
| Nausea & Vomiting | Very Common [1] [2] [3] | Most frequent non-hematologic adverse events [3]. |
| Diarrhea | Very Common [1] [2] [4] | |
| Abdominal Pain | Common [1] [2] [5] | |
| Constipation | Common [1] [2] [5] | |
| Severe Intestinal Problems | Uncommon [5] | Includes gastritis, colitis, and GI bleeding. |
Understanding the underlying mechanisms is key for developing mitigation strategies.
The following diagram illustrates the proposed pathways leading to GI side effects.
A proactive, multi-layered approach is essential for minimizing GI adverse events and ensuring treatment continuity.
Q1: What is the recommended first-line prophylactic regimen for this compound-induced nausea? Clinical guidance strongly recommends the use of antiemetic medication before each dose of this compound to prevent nausea and vomiting [1] [3]. The specific antiemetic agent should be selected based on institutional protocols and the patient's overall treatment regimen, especially when this compound is combined with other highly emetogenic chemotherapies.
Q2: How should a vomiting event shortly after dosing be managed in a study protocol? The standard protocol, as per prescribing information, is to skip the missed dose and have the patient take their next scheduled dose at the usual time. Patients should not take an extra dose to make up for the one lost due to vomiting [1] [4].
Q3: Are there specific dietary recommendations that can mitigate GI side effects in clinical trial subjects? While not explicitly detailed in the searched sources, general advice for managing GI upset includes eating a balanced diet and avoiding raw, acidic, spicy, or greasy foods, which can be irritants. For severe symptoms, a bland diet (e.g., soft, easy-to-digest foods) is recommended [5]. Consulting with a clinical nutritionist is advised for personalized strategies.
Q4: When do GI side effects typically warrant a dose reduction or temporary hold? Dose modification should be considered when GI side effects are severe, persistent, and not adequately controlled with supportive care. This includes situations with severe nausea and vomiting that lead to dehydration, or the emergence of serious complications like gastrointestinal bleeding [7] [5]. The decision should be based on the study protocol's specific toxicity management guidelines.
Midostaurin is a multikinase inhibitor approved for use in combination with standard chemotherapy for newly diagnosed FLT3-mutated Acute Myeloid Leukemia (AML) [1] [2]. Its hematologic toxicity profile is often managed within the broader context of intensive chemotherapy.
The table below outlines the core principles for managing hematologic toxicity during this compound-inclusive regimens:
| Management Aspect | Key Action / Consideration |
|---|---|
| Standard Dosing | Administered at 50 mg twice daily following chemotherapy cycles [2]. |
| Integrated Protocol | Toxicity is managed per the intensive chemotherapy backbone (e.g., "7+3" & HiDAC); this compound is one component [1]. |
| Rigorous Monitoring | Use Measurable Residual Disease (MRD) monitoring to dynamically assess disease status and treatment impact [2]. |
| Supportive Care | Implement standard protocols for cytopenias: growth factor support, blood product transfusions, and infection prophylaxis [1]. |
| Dose Modification | Follow protocol-specified guidelines; in clinical trials, this compound was typically held for certain severe adverse events until recovery [2]. |
Understanding the molecular basis of this compound's effects and associated toxicities can inform research and troubleshooting.
This compound's efficacy and some toxicities are linked to its inhibition of constitutively active FLT3 signaling. The diagram below illustrates key pathways and this compound's mechanism.
This diagram shows that by targeting the FLT3 receptor, this compound primarily aims to reverse the pro-leukemic signals. Hematologic toxicity (neutropenia/thrombocytopenia) arises from a combination of this on-target effect on FLT3-signaling in leukemia cells and the on-target, off-leukemia effects of the concurrent cytotoxic chemotherapy.
For researchers investigating the source of cytopenias in models, the following workflow provides a structured approach.
Q1: How is this compound-induced cytopenia distinguished from disease progression in a clinical or research setting? This is a critical diagnostic challenge. The integrated use of Measurable Residual Disease (MRD) monitoring is essential [2]. A positive MRD trend alongside cytopenias suggests disease progression, while negative MRD in the context of cytopenias is more indicative of therapy-related myelosuppression. Bone marrow biopsy for histology is the definitive tool to assess cellularity and megakaryocyte numbers.
Q2: What are the primary molecular mechanisms behind resistance to FLT3 inhibitors like this compound? Resistance can be primary or secondary. Key mechanisms include:
Q3: Are there specific cytokine biomarkers that can be monitored for predicting or tracking hematologic toxicity? While cytokines are challenging as specific biomarkers, they can provide exploratory insights. Multiplex immunoassays can track cytokines like G-CSF, GM-CSF, thrombopoietin (TPO), and IL-6 [4]. However, cytokine levels are dynamic, have short half-lives, and lack tissue specificity, so they should be interpreted as part of a broader dataset rather than as standalone diagnostic markers [4].
An analysis of the FDA Adverse Event Reporting System (FAERS) database aimed to identify unexpected adverse events for the FLT3 inhibitors gilteritinib and midostaurin in a real-world setting. The key findings related to pulmonary toxicity are summarized below [1]:
| Drug | Unexpected Adverse Event Signals Identified | Status of Interstitial Lung Disease |
|---|---|---|
| Gilteritinib | 29 signals not mentioned in its official labeling, including interstitial lung disease, cerebral hemorrhage, and tumor lysis syndrome [1]. | Positive Signal Detected |
| This compound | 24 signals not listed in its official labeling, including neutropenic colitis, neutropenic sepsis, and septic shock [1]. | No Signal Reported |
This study highlights that while ILD was an unexpected signal for gilteritinib, the FAERS analysis for this compound did not detect a similar signal, instead identifying other serious events like infections and septic shock [1].
> Important Limitations: The FAERS database contains spontaneous reports, which can have potential for underreporting, overreporting, and lack of proven causal relationship [1]. This signal does not calculate incidence and requires validation through more rigorous pharmacoepidemiology studies [1].
Given the seriousness of drug-induced ILD and its association with other oncology drugs, implementing a monitoring plan is scientifically justified. The following workflow outlines a protocol for monitoring pulmonary status in patients on this compound.
The corresponding methodology for this monitoring workflow is as follows:
Baseline Assessment (Prior to Treatment Initiation) [2]:
Patient Education:
Ongoing Monitoring and Action:
Does Midostaurin significantly prolong the QTc interval? A dedicated phase I study concluded that this compound, at a dose of 75 mg twice daily, does not produce a clinically relevant prolongation of the QTc interval in healthy volunteers. The maximum mean change from baseline was less than 5 ms [1].
What other cardiac events are associated with this compound? While the risk of QTc prolongation appears low, other cardiac events have been reported. Post-marketing surveillance includes reports of pericardial effusion, congestive heart failure, and atrial fibrillation [2]. A recent case report also described a rare occurrence of perimyocarditis (inflammation of the heart muscle and surrounding tissue) in a patient taking this compound [3].
Are there drug interactions that could increase cardiac risk? Yes. This compound is metabolized by the CYP3A4 enzyme. Concomitant use with strong CYP3A4 inhibitors (e.g., certain antifungal agents like posaconazole and voriconazole) can significantly increase this compound plasma levels, potentially raising the risk of adverse reactions [3] [2]. Additionally, co-administration with other QT-prolonging drugs should be avoided due to the potential for additive effects [2].
The table below summarizes key quantitative findings from the primary study on this compound's effect on cardiac repolarization.
| Parameter | Findings | Source |
|---|---|---|
| Study Design | Phase I, randomized, placebo- and active-controlled (moxifloxacin) in healthy volunteers. | [1] |
| This compound Dosing | 75 mg twice daily for 2 days, then a single 75 mg dose on day 3. | [1] |
| Primary Endpoint (QTcF) | Maximum mean change from baseline vs. placebo: 0.7 ms (upper 95% CI: 4.7 ms). | [1] |
| Clinical Significance | The upper confidence limit excluded 10 ms, demonstrating no clinically relevant effect on QTc prolongation. | [1] |
| Assay Sensitivity | Positive control (moxifloxacin) showed a clear QTcF prolongation, validating the study results. | [1] |
Given the potential for rare but serious cardiac events, a proactive monitoring strategy is prudent. The following workflow and table outline a risk-based approach.
| Monitoring Component | Protocol & Considerations |
|---|
| Baseline Assessment | ECG: Obtain a baseline 12-lead ECG to assess QTc and rule out pre-existing conduction abnormalities [4]. Electrolytes: Correct any underlying hypokalemia, hypomagnesemia, or hypocalcemia before initiation [4]. Risk Factors: Identify patient-specific risks: age >65, female sex, history of cardiac disease, renal/hepatic impairment [4]. | | Drug Interaction Check | Review the patient's medication list for:
Midostaurin is approved for use in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML. The standard dosing is 50 mg twice daily on days 8-21 of each induction and consolidation chemotherapy cycle [1].
The following table summarizes the standard protocol for dose modification in response to specific non-hematologic toxicities.
| Toxicity Grade | Action | Re-escalation Strategy |
|---|---|---|
| Grade 3 or 4 nausea/vomiting despite optimal antiemetics [1] | Interrupt dosing for up to 3 days (6 doses) [1]. | Resume at 50 mg BID; may increase to 100 mg BID if tolerated [1]. |
| Other Grade 3 or 4 non-hematologic toxicities [1] | Interrupt dosing until event resolves to Grade ≤2 [1]. | Resume at 50 mg BID; may increase to 100 mg BID if tolerated [1]. |
It is important to note that the 100 mg twice daily dose is mentioned in the context of managing other conditions, like systemic mastocytosis, and is not the standard for AML [1]. Re-escalation to 100 mg twice daily in AML is not standard practice per the primary prescribing information.
For researchers and clinicians, several factors beyond the official protocol are critical for managing this compound therapy.
The diagram below illustrates the decision-making workflow for managing non-hematologic toxicities.
When developing experimental protocols or clinical procedures, consider these core principles:
| Mechanism Category | Specific Type / Alteration | Key Effectors / Pathways | Functional Consequence |
|---|---|---|---|
| On-Target Resistance | Secondary FLT3 mutations (e.g., F691L "gatekeeper", N676K, D835) [1] [2] | Altered FLT3 kinase domain | Prevents drug binding while maintaining oncogenic signaling [3]. |
| Off-Target & Bypass | Activation of alternative RTKs (e.g., FGFR1) or survival pathways [2] | FGF2/FGFR1, CXCL12/CXCR4, AXL [1] [2] | Activates parallel signaling (e.g., MAPK) to bypass FLT3 inhibition [2]. |
| Cytoskeletal & Microenvironment | RAC1 Hyperactivation & Actin Remodeling [4] | RAC1-GTP → N-WASP/ARP2/3 → F-actin polymerization [4] | Increases cell stiffness, adhesion to stromal cells, and survival via BCL-2 [4]. |
| Adaptive & Protective | Protective Autophagy [5] | AKT-mTORC1-ULK1 pathway → Autophagosome formation [5] | Degrades cellular components to provide energy and sustain survival during stress [5]. |
| Pharmacokinetic | Stromal CYP3A4 Upregulation [2] | Cytochrome P450 3A4 enzyme | Increases drug metabolism in the bone marrow niche, reducing effective concentration [2]. |
The relationships between these mechanisms and their impact on cell survival can be visualized in the following pathway diagram.
To investigate resistance in your models, here are key experimental protocols and the expected outcomes based on published research.
This protocol tests the hypothesis that RAC1-dependent actin polymerization promotes adhesion-mediated resistance [4].
This protocol assesses the contribution of autophagy as an adaptive survival mechanism [5].
Based on the elucidated mechanisms, several promising strategies are under pre-clinical and clinical investigation.
| Strategy | Representative Agent(s) | Proposed Mechanism of Action | Development Stage |
|---|---|---|---|
| Target RAC1/Cytoskeleton | Eht1864 (RAC1 inhibitor) + Venetoclax + this compound [4] | Blocks actin remodeling, disrupts stromal adhesion, and inhibits survival via BCL-2. | Pre-clinical |
| Inhibit Protective Autophagy | Chloroquine/Hydroxychloroquine + FLT3 inhibitors [5] | Blocks lysosomal degradation, preventing energy recovery during FLT3 inhibition. | Pre-clinical / Early Clinical |
| Overcome Gatekeeper Mutations | Ningetinib, Novel FLT3i (e.g., FLIN-4) [3] [6] | New inhibitors designed to bind FLT3 despite F691L or other resistance mutations. | Pre-clinical |
| Multi-Targeted Inhibition | Gilteritinib (type I), Ningetinib (potential type II) [1] [3] | Inhibits FLT3-ITD/TKD and other kinases (AXL, KIT), potentially overcoming bypass signals. | Clinical Use / Pre-clinical |
| Stromal Microenvironment Targeting | Clarithromycin (CYP3A4 inhibitor) [2] | Inhibits stromal drug metabolism, increasing local concentration of FLT3 inhibitors. | Pre-clinical |
The logical workflow for diagnosing and targeting resistance mechanisms in a research setting is summarized below.
The table below summarizes the key details of the primary synergistic combination for midostaurin.
| Aspect | Details |
|---|---|
| Drug Partner(s) | Standard chemotherapy: cytarabine and daunorubicin (induction), and cytarabine (consolidation) [1]. |
| Indication | Newly diagnosed FLT3-mutation-positive AML [1] [2]. |
| Key Trial (Phase III) | RATIFY trial [2]. |
| Clinical Outcome | Significant improvement in event-free survival, disease-free survival, and overall survival compared to chemotherapy alone [1]. |
| Mechanistic Rationale | This compound, a multi-kinase inhibitor, directly targets and inhibits constitutively active FLT3 receptors on AML cells, which drives uncontrolled cell proliferation. Combining this targeted action with standard cytotoxic chemotherapy provides a synergistic anti-leukemic effect [2] [3]. |
This compound is a multi-kinase inhibitor. Its synergistic effect in FLT3-mutated AML arises from its direct action on the primary disease driver.
Beyond FLT3, this compound also inhibits other kinases like KIT (including the D816V mutation common in systemic mastocytosis), PDGFR, and VEGFR, which explains its expanded clinical use and the basis for exploring further synergistic partnerships [2] [3].
For researchers investigating this compound's effects, the following workflows outline key cellular and molecular assays.
This protocol focuses on in vitro validation of this compound's effect, particularly in FLT3-mutated cells.
This protocol is based on a published study that examined this compound's impact on immune cells, which can inform combination strategies with immunotherapies [4].
Q: What could explain a lack of synergistic effect in our in vitro models with this compound and chemotherapy?
Q: Are there specific drug-drug interactions to consider when designing experiments with this compound?
Q: Besides direct FLT3 inhibition, what other mechanisms could contribute to this compound's efficacy?
Current research is exploring several promising areas for new this compound synergies:
The following tables summarize the key pharmacokinetic effects of this compound, both as a victim (affected by other drugs) and as a perpetrator (affecting other drugs).
Table 1: this compound as a "Victim" Drug (CYP3A4 Substrate) This table shows how drugs that inhibit or induce CYP3A4 can drastically alter this compound exposure [1].
| Interacting Drug / Type | Effect on this compound PK | Clinical Recommendation |
|---|
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | ↑ >10-fold in this compound AUC (single dose) [1] | Use alternative agents with less CYP3A4 inhibition. If co-administration is necessary, monitor closely for adverse effects, especially during the first week of therapy in each cycle [2] [3]. | | Strong CYP3A4 Inducers (e.g., Rifampicin) | ↓ >10-fold in this compound AUC (single dose) [1] | Avoid concomitant use with potent CYP3A4 inducers, as it may significantly reduce this compound's efficacy [2]. |
Table 2: this compound as a "Perpetrator" Drug (Affecting Other Drugs) This table details the effects of steady-state this compound on the pharmacokinetics of co-administered drugs. This compound is not a clinically relevant inhibitor or inducer of CYP3A4 or CYP2C8, but does have weak effects on other enzymes and transporters [4] [5].
| Object Drug / Pathway | Effect of this compound on Object Drug PK | Clinical Relevance / Recommendation |
|---|---|---|
| Midazolam (CYP3A4 substrate) | ~10% increase in Cmax; 3-4% decrease in AUC [4] | No clinically relevant interaction. this compound does not inhibit or induce CYP3A4 in a clinically meaningful way [4] [1]. |
| Bupropion (CYP2B6 substrate) | ~55% decrease in Cmax; ~48% decrease in AUC [4] | Weak induction of CYP2B6. Monitor for potential reduced efficacy of sensitive CYP2B6 substrates [4]. |
| Pioglitazone (CYP2C8 substrate) | ~10% decrease in Cmax; 6% decrease in AUC [4] | No clinically relevant interaction. this compound does not inhibit or induce CYP2C8 [4]. |
| Oral Contraceptives (Ethinylestradiol & Levonorgestrel) | Increase in Cmax (26% and 19%) and AUC (7-10% and 29-42%) [4] | No clinically relevant interaction. this compound at steady state does not cause a clinically meaningful PK interaction on hormonal contraceptives [4]. | | Digoxin (P-gp substrate) | ~20% increase in AUC and Cmax [5] | Minor inhibition of P-gp. This effect is considered minor [5]. | | Rosuvastatin (BCRP substrate) | ~37-48% increase in AUC; ~100% increase in Cmax [5] | Mild inhibition of BCRP. Use with caution and consider monitoring [5]. | | Dextromethorphan (CYP2D6 substrate) | No increase in primary PK parameters [5] | No inhibitory effect on CYP2D6 [5]. |
For researchers designing experiments to evaluate this compound drug interactions, the following protocols from clinical studies can serve as a reference.
Protocol 1: Assessing this compound's Effect on CYP Enzymes This methodology is adapted from a comprehensive clinical DDI study [4].
Protocol 2: Assessing the Effect of CYP3A4 Modulators on this compound This protocol evaluates how other drugs affect this compound pharmacokinetics [1].
The following diagram illustrates the primary metabolic pathway of this compound and the core strategy for managing its key drug interaction.
Q: What are the critical storage conditions to ensure this compound stability? A: this compound requires strict temperature-controlled storage. The stability varies significantly between the powdered form and prepared solutions [1]. For the solid powder, store at -20°C or 4°C in a tightly sealed container, away from direct sunlight and moisture [1]. Solutions of this compound have a much shorter lifespan, especially at higher storage temperatures [1].
Table: Recommended Storage Conditions and Stability for this compound
| Form | Storage Temperature | Maximum Storage Duration | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area [1]. |
| Powder | 4°C | 2 years | Keep container tightly sealed in a cool, well-ventilated area [1]. |
| Solution | -80°C | 6 months | Solutions are less stable; plan use accordingly [1]. |
| Solution | -20°C | 1 month | Solutions are less stable; plan use accordingly [1]. |
Q: What are the key safety precautions for handling this compound? A: While the safety data sheet from AbMole Bioscience indicates that this compound is "Not a hazardous substance or mixture," standard safe laboratory practices must be followed [1].
Q: My this compound solution has been left at room temperature for a day. Is it still usable? A: It is not recommended. The provided stability data specifies maximum durations only for refrigerated and frozen solutions [1]. Stability at room temperature has not been established, and degradation is likely. For reproducible experimental results, it is best to prepare fresh solutions and adhere to the recommended storage temperatures and durations.
Q: How do I dispose of this compound and contaminated waste? A: Dispose of the substance and contaminated packaging in accordance with all applicable country, federal, state, and local regulations [1]. Contaminated material includes absorbents used for spill cleanup and any disposable items that have come into contact with the compound.
The following diagram illustrates the primary molecular targets of this compound and a general workflow for its use in in vitro experiments, based on its known mechanisms of action [2] [3] [4].
This protocol is adapted from a study that explored this compound's potential for treating the autoimmune blistering disease pemphigus [2]. It demonstrates how this compound can counteract pathogenic effects and rescue cell-cell adhesion.
1. Objective: To evaluate the ability of this compound to prevent autoantibody-induced loss of keratinocyte adhesion.
2. Materials:
3. Procedure: 1. Cell Seeding: Plate keratinocytes in appropriate culture vessels and allow them to adhere overnight. 2. Pre-treatment (Optional): Pre-incubate cells with pathogenic PV-IgG or PF-IgG (e.g., 2 mg/mL) for a set period to initiate the adhesion disruption [2]. 3. This compound Treatment: Add this compound to the culture media. The study used a range of concentrations, so you will need to perform a dose-response curve (e.g., 0.1 µM to 5 µM). Include controls with DMSO vehicle only. 4. Co-incubation: Incubate the cells for the desired treatment period (e.g., 1-24 hours). 5. Assay and Analysis: - Adhesion Rescue: Visually assess and quantify the reversal of keratin retraction and the re-establishment of cell-cell contacts. - Atomic Force Microscopy (AFM): Functionalize AFM tips with Desmoglein 3 (Dsg3). Measure the unbinding forces and frequency of single Dsg3 bonds between keratinocytes to confirm the restoration of adhesive function [2]. - Immunofluorescence: Fix and stain cells for Dsg3 and other desmosomal components. Use fluorescence microscopy to confirm that this compound prevents the PV-IgG–induced internalization and relocalization of Dsg3 from the cell membrane [2].
4. Troubleshooting:
The table below summarizes the core efficacy data and approved dosing from the key phase II trial (CPKC412D2201) that supported the FDA approval of midostaurin for advanced SM [1] [2].
| Trial Design | Patient Population | Recommended Dosage | Treatment Duration in Trial | Efficacy (Overall Response Rate) |
|---|
| Single-arm, open-label, phase II (N=116) [1] | Adults with ASM, SM-AHN, or MCL [1] | 100 mg orally, twice daily with food [2] | Continuous 28-day cycles until progression/intolerable toxicity [1] | ASM: 38% (6/16) [1] SM-AHN: 16% (9/57) [1] MCL: 5% (1/21) with CR [1] | | Secondary Endpoints | Safety & Tolerability | Pharmacokinetics | Key Considerations | | | Duration of Response (DOR) [1] | >50% experienced nausea, vomiting, or diarrhea; >30% had edema, musculoskeletal pain, or fatigue [1]. 56% required dose modifications due to toxicity [1]. | Metabolized by hepatic CYP3A4. Major active metabolites have long half-lives (e.g., CGP 62221 ~36 days) [3]. | The optimal dose for advanced SM is not definitively established [1]. The long half-life of metabolites may allow for alternative dosing schedules [3]. | |
This compound is a multi-targeted kinase inhibitor. Its efficacy in advanced SM primarily stems from its potent inhibition of the KIT D816V mutant receptor, which drives the disease pathogenesis [3] [1] [4].
The following diagram illustrates the core signaling pathway involved in advanced SM and the site of this compound's action:
Here are detailed methodologies for key experiments cited in the literature, which can be adapted for your research on treatment optimization.
This protocol is based on a study investigating the immunomodulatory effects of this compound on regulatory T-cells (Tregs) [5].
The experimental workflow for this protocol is visualized below:
This methodology is derived from preclinical studies on this compound's mechanism of action [3] [1].
What is the recommended treatment duration for advanced SM in a clinical trial setting? Based on the pivotal trial, treatment is intended to be continuous. The median duration of treatment in the study was 11.4 months, with 49% of patients receiving treatment for ≥1 year and 34% for ≥2 years. Treatment should continue until disease progression or unacceptable toxicity [1].
A high percentage of patients in the trial required dose modifications. What are the common adverse events and management strategies? Over 50% of patients experienced nausea, vomiting, or diarrhea. Management should include proactive antiemetic and antidiarrheal prophylaxis. Other common events include edema, musculoskeletal pain, and fatigue. Over 20% of patients developed new or worsening grade 3/4 cytopenias (anemia, thrombocytopenia, neutropenia), which requires regular monitoring of blood counts [1].
How does the long half-life of this compound's metabolites impact treatment and study design? The major active metabolite CGP 62221 has a very long terminal half-life (approximately 32 days in one study [3] and up to 482 hours for CGP52421 in another [6]). This means the drug remains active in the body for a long time after discontinuation. This property could potentially support the investigation of alternative dosing schedules (e.g., pulse dosing) to improve tolerability while maintaining efficacy [3].
Our in vitro data shows variable efficacy. What could be the reason? Variable responses can be due to several factors:
Midostaurin treatment carries a moderate to high emetic risk [1]. Proactive management is required, as all-grade nausea and vomiting were reported in 83% and 61% of patients, respectively, in the RATIFY phase 3 trial [2].
The table below outlines the core recommendations for antiemetic prophylaxis:
| Aspect | Guideline Recommendation |
|---|---|
| General Recommendation | Administer prophylactic antiemetics before treatment to decrease the risk of nausea and vomiting [3] [4]. |
| Rationale | Nausea and vomiting occur frequently; premedication allows therapy to continue with minimal disruption [3] [5]. |
| Dosing Schedule | Use scheduled prophylactic antiemetics and provide a breakthrough antiemetic regimen [2]. |
Adherence to the following administration guidelines can improve tolerability and ensure consistent drug exposure:
For patients experiencing GI toxicity despite optimal prophylaxis, the following dose modifications are recommended in the Systemic Mastocytosis setting and can inform management strategies in other contexts:
The table below summarizes the key efficacy outcomes from the 10-year follow-up of the CALGB 10603/RATIFY trial [1]:
| Outcome Measure | Midostaurin Arm | Placebo Arm |
|---|---|---|
| 10-Year Overall Survival (OS) | 43.7% | 38.6% |
| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months |
| Number of Patients | 360 | 357 |
For fellow researchers, here are the key methodological details of the CALGB 10603 trial:
The following diagram illustrates the treatment pathway and outcomes for patients in the trial, highlighting where this compound exerted its beneficial effect.
The diagram illustrates the patient journey, showing that the OS benefit with this compound likely resulted from a combination of a higher complete remission (CR) rate and a lower risk of relapse after achieving CR [3].
The 10-year follow-up data confirms the durable survival benefit of adding this compound to upfront chemotherapy in eligible FLT3-mutant AML patients. The initial EFS advantage translated into a persistent, albeit marginally superior, long-term OS benefit [1].
| Inhibitor (Generation/Type) | Key Clinical Trial & Context | Approved Indication / Key Setting | Key Efficacy Data | Reference |
|---|---|---|---|---|
| Midostaurin (1st gen, Type I) | RATIFY (NCT00651261) [1] [2] | Newly Diagnosed (ND) FLT3-mutated AML in combination with intensive chemo [2] | Median OS: 74.7 vs 25.6 mos (with chemo vs placebo+chemo) [3] | [1] [2] [3] |
| Gilteritinib (2nd gen, Type I) | ADMIRAL (NCT02421939) [4] | Relapsed/Refractory (R/R) FLT3-mutated AML as monotherapy [2] [4] | Median OS: 9.3 vs 5.6 mos (vs salvage chemo); CRc rate: 54% vs 22% [4] | [2] [4] |
| Quizartinib (2nd gen, Type II) | QuANTUM-First (NCT02668653) [2] | Newly Diagnosed (ND) FLT3-ITD mutated AML in combination with intensive chemo [2] | Approved based on improved OS vs placebo when added to chemo (specific data not in sources) [2] | [2] |
| BMF-500 (Covalent, Investigational) | COVALENT-103 (NCT05918692) [5] | Relapsed/Refractory (R/R) Acute Leukemia (Phase I) [5] | mOS: 3.8 mos (in heavily pretreated FLT3m patients post-gilteritinib & venetoclax) [5] | [5] |
To understand the data in the table, it's crucial to consider the different patient populations and treatment settings.
This compound in Newly Diagnosed AML: The landmark RATIFY trial established the efficacy of this compound in newly diagnosed patients. It is used in combination with standard "7+3" induction chemotherapy and consolidation, followed by maintenance therapy. The significant overall survival benefit demonstrated in this trial led to its approval for frontline therapy [1] [3]. Its mechanism involves multi-kinase inhibition, which may contribute to its efficacy but also its toxicity profile [3].
Gilteritinib in Relapsed/Refractory AML: The ADMIRAL trial proved the efficacy of gilteritinib as a monotherapy in patients with relapsed or refractory FLT3-mutated AML, a population with very poor prognosis and limited options. Its approval was based on superior overall survival and higher composite complete remission (CRc) rates compared to salvage chemotherapy [4]. Real-world data from Italy (n=205) confirms its effectiveness in a clinical practice setting, showing a median OS of 11.0 months and successfully bridging 48% of eligible patients to transplant [4].
Quizartinib: Similar to this compound, quizartinib is approved for use in newly diagnosed FLT3-ITD positive AML in combination with intensive chemotherapy [2]. As a highly selective Type II inhibitor, it is designed to target FLT3-ITD mutations but is not effective against TKD mutations [3].
Novel Agent BMF-500: This covalent FLT3 inhibitor is currently in early-phase trials. Its notable activity has been observed in a heavily pretreated population where 100% of efficacy-evaluable patients had failed prior therapy with gilteritinib and venetoclax. The median overall survival of 3.8 months in this context is considered encouraging compared to a historical median OS of 2.1 months for such a high-risk group [5].
For research and development professionals, the methodologies from pivotal trials are as important as the outcomes.
RATIFY Trial Protocol (this compound):
ADMIRAL Trial Protocol (Gilteritinib):
The following diagram illustrates the classification of FLT3 inhibitors and their general mechanism of action in blocking the constitutively active FLT3 signaling pathway in mutated cells.
The RATIFY trial established midostaurin as a standard of care for newly diagnosed FLT3-mutated AML. The key design elements and results are summarized below.
Trial Design Summary
| Feature | Description |
|---|---|
| Phase | III [1] |
| Patient Population | 717 newly diagnosed AML patients (aged 18-59) with a confirmed FLT3 mutation (ITD or TKD) [1] |
| Treatment Arms | Experimental: Standard chemotherapy (7+3 induction + high-dose cytarabine consolidation) + this compound Control: Standard chemotherapy + Placebo [1] | | Primary Endpoint | Overall Survival (OS) [1] |
Primary Efficacy and Safety Results
| Outcome Measure | This compound + Chemotherapy | Placebo + Chemotherapy | Statistical Significance |
|---|---|---|---|
| Overall Survival (OS) | Median OS: 74.7 months [2] | Median OS: 25.6 months [2] | Hazard Ratio (HR): 0.78; P=0.009 [1] |
| Event-Free Survival (EFS) | Median EFS: 8.0 months [2] | Median EFS: 3.0 months [2] | HR: 0.78; P=0.002 [1] |
| Rate of Severe Adverse Events | Similar to placebo group [1] | Similar to this compound group [1] | No significant difference [1] |
The survival benefit of this compound was consistent across all FLT3 mutation subtypes (ITD-high, ITD-low, and TKD) and regardless of whether patients subsequently underwent an allogeneic hematopoietic stem cell transplantation [1] [2].
While no completed head-to-head phase III trials exist, a real-world study and an ongoing trial provide context for comparing this compound with other agents.
Real-World Evidence: this compound vs. Quizartinib A 2024 retrospective multicenter study compared these inhibitors in newly diagnosed FLT3-ITD AML patients receiving intensive 7+3 chemotherapy [3].
Real-World Outcomes Comparison
| Parameter | This compound (n=110) | Quizartinib (n=20) |
|---|---|---|
| Composite Complete Remission (CRc) Rate | 73% | 85% (p=0.004) [3] |
| Requirement for Re-induction | 17.3% | 0% (p=0.04) [3] |
| Dosing Interruptions/Changes | 26% | 5% (p=0.04) [3] |
| Relapse Rate (at median follow-up) | 32% | 0% (limited follow-up) [3] |
| Median Overall Survival | Not Reached | Not Reached [3] |
Ongoing Head-to-Head Clinical Trial
This compound is an oral, multi-targeted kinase inhibitor. Its mechanism involves disrupting key proliferative and survival signals in cancer cells.
Key Molecular Targets
| Target | Function in AML and Mast Cell Diseases | Impact of Inhibition |
|---|---|---|
| FLT3 (mutant and wild-type) | Receptor tyrosine kinase; mutations (ITD/TKD) cause constitutive activation, driving leukemic cell proliferation and survival [5] [6]. | Induces apoptosis in leukemic cells; primary mechanism in FLT3-mutated AML [5] [7]. |
| KIT (including D816V mutant) | Receptor tyrosine kinase; the D816V mutation drives mast cell growth and survival in systemic mastocytosis [5]. | Inhibits growth and survival of neoplastic mast cells; basis for approval in systemic mastocytosis [5]. |
| PDGFR-α/β, VEGFR2 | Kinases involved in angiogenesis and tumor microenvironment maintenance [8] [6]. | May contribute to anti-leukemic effects by disrupting the tumor microenvironment [8]. |
| SYK, PKC | Kinases involved in downstream signaling and cell transformation [8] [5]. | Contributes to broad activity and chemosensitization, including in non-FLT3-mutated AML [8]. |
The following diagram illustrates how this compound inhibits the constitutively active FLT3 receptor and its downstream signaling pathways, leading to apoptosis in leukemic cells.
The evidence for this compound's efficacy is rooted in specific clinical and preclinical experimental designs.
1. Pivotal Clinical Trial Protocol (RATIFY)
2. Preclinical In Vivo Efficacy Models
3. Drug Combination Synergy Studies
| Drug (Study) | Patient Population | Overall Response Rate (ORR) | Key Response Measures | Median Overall Survival (OS) | Common Grade 3/4 Adverse Events (AEs) |
|---|
| Midostaurin (Gotlib et al., 2016) [1] [2] | 116 total patients; 89 in primary efficacy population (ASM, SM-AHN, MCL) [1] | 60% (95% CI, 49-70) [1] | - 45% had a major response (complete resolution of ≥1 organ damage) [1]
The data in the table above comes from robust clinical trial designs. Here are the key methodological details for each study:
This compound Trial (CPKC412D2201) [1]:
Nilotinib Trial (CAMN107A2101) [3]:
Dasatinib Trial [4]:
The efficacy of these drugs is linked to their ability to inhibit the KIT receptor, a primary driver of mastocytosis. The following diagram illustrates the key signaling pathway and drug targets.
Figure 1: KIT Signaling Pathway and TKI Inhibition in Systemic Mastocytosis. The KIT D816V mutation leads to constitutive, ligand-independent activation of downstream pathways promoting mast cell growth and survival. TKIs like this compound block this signaling by inhibiting the KIT receptor [5].
| Inhibitor | FLT3-ITD | FLT3-D835Y | FLT3-ITD+F691L | KIT-D816V | Primary Classification |
|---|---|---|---|---|---|
| Midostaurin (Type I) | Active [1] [2] | Active [1] [2] | Active [1] [2] | Active [1] [2] | Multi-targeted, 1st Generation |
| Quizartinib (Type II) | Highly Potent [1] [3] | Less Active/Resistant [1] | Resistant [1] [2] | Less Active [1] [2] | Selective, 2nd Generation |
| Crenolanib (Type I) | Active [1] [2] | Active [1] [2] | Active [1] [2] | Data Limited [1] | Selective, 2nd Generation |
The structural and mechanistic differences between these inhibitors are key to understanding their profiles. The following diagram illustrates the FLT3 signaling pathway and the distinct binding sites of Type I versus Type II inhibitors.
The data in the summary table is largely derived from standardized cell-based proliferation assays using engineered Ba/F3 cell lines, a common model in hematological oncology research [1] [4] [2]. The core methodology is as follows:
A critical challenge in the clinic is the development of resistance. A key differentiator between these inhibitors is their activity against the "gatekeeper" mutation F691L, which arises under treatment pressure and confers resistance to certain inhibitors [1] [2]. Furthermore, resistance can also occur through clonal evolution, where leukemia cells without the FLT3-ITD mutation are selected for during treatment [6].
The table below summarizes key efficacy data for midostaurin and its main alternatives.
| Treatment | Mechanism of Action | Overall Survival (Median, Months) | Overall Response Rate (ORR) | Impact on Serum Tryptase (Median Reduction) | Key Trial Data |
|---|---|---|---|---|---|
| This compound | Multi-targeted kinase inhibitor (targets KIT D816V, FLT3, PDGFR, VEGFR) [1] | 28.6 [2] | 50-60% (in ASM/SM-AHN) [1] [3] | ~74% (at 6 months) [1] | #CPKC412D2201 trial [1] |
| Avapritinib | Potent, selective KIT D816V inhibitor [3] | Not Reached [2] | ~75% (in AdvSM) [4] | >90% (in AdvSM) [4] | EXPLORER & PATHFINDER trials [2] [4] |
| Cladribine | Cytotoxic purine analog; off-label cytoreductive therapy [3] [4] | 23.4 [2] | ~55% (in AdvSM) [3] | Information Missing | Observational Studies [3] |
| Best Available Therapy (BAT) | Includes this compound, cladribine, interferon alpha, and other cytoreductive therapies [4] | Varied (inferior to avapritinib) [4] | Varied (inferior to avapritinib) [4] | Varied (inferior to avapritinib) [4] | Real-world retrospective data [4] |
This compound and avapritinib exert effects by inhibiting the constitutively active KIT D816V receptor. The diagram below illustrates the signaling pathway and treatment mechanism.
Treatment efficacy is measured by reduction in mast cell burden and improvement in organ damage, with key biomarkers quantified in studies.
For reliable biomarker assessment, standardized protocols from clinical trials are essential.
Clinical trials for AdvSM use the International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-ECNM) criteria to assess response [1] [3]. Key measures for a Partial Remission (PR) include:
The following diagram outlines the general workflow for validating treatment response in a clinical trial setting.
The table below summarizes key efficacy endpoints for midostaurin from pooled clinical trials and the RATIFY study.
| Indication | Study / Comparison | Primary Efficacy Endpoint | Hazard Ratio (HR) & P-value | Median Overall Survival |
|---|---|---|---|---|
| Advanced Systemic Mastocytosis (advSM) [1] | Pooled this compound Trials (D2201, A2213) vs. Historical Registry | Overall Survival (OS) | HR=0.62 (95% CI, 0.39-0.98); P=.0204 [1] | This compound: 42.6 months vs. Control: 24.0 months [1] |
| FLT3-mutated AML (RATIFY Trial) [2] | This compound + Chemo vs. Placebo + Chemo | Event-free Survival (EFS) in patients (18-70 years) | HR=0.58 (95% CI, 0.48-0.70); P<.001 [2] | Not explicitly stated in provided results |
| FLT3-mutated AML (10-Year Follow-up) [3] | This compound + Chemo vs. Placebo + Chemo | Overall Survival (OS) at 10 years | Not statistically significant [3] | 10-year OS: 43.7% (this compound) vs. 38.6% (Placebo) [3] |
Understanding the methodology behind this data is crucial for its interpretation.
This compound is a multi-targeted kinase inhibitor. Its efficacy in the mentioned diseases is primarily linked to the inhibition of specific mutant kinases, as illustrated below.
The table below summarizes key patient-reported and physician-assessed outcomes from a clinical trial on midostaurin for advanced systemic mastocytosis (advSM).
| Assessment Domain | Instrument(s) Used | Key Quantitative Findings | Durability of Effect |
|---|---|---|---|
| Health-Related Quality of Life | 12-Item Short-Form Health Survey (SF-12) | Significant improvement in total score and subscores over the first 6 cycles (months) of treatment [1]. | Improvements were durable, sustained through 36 months of follow-up [1]. |
| Overall Symptom Burden | Memorial Symptom Assessment Scale (patient-reported) | Significant improvement in total score and subscores over the first 6 cycles [1]. | Improvements were durable, sustained through 36 months of follow-up [1]. |
| Mediator-Related Symptoms (e.g., skin lesions, GI symptoms) | Physician-reported questionnaire | Substantial improvements ranging from 67% to 100% across all symptoms [1]. | Not explicitly stated, but aligned with durable quality of life improvements. |
The robust data supporting these outcomes come from a well-defined clinical trial protocol.
This compound's clinical benefits originate from its action at the molecular level. The diagram below illustrates its mechanism and the logical pathway to symptom improvement.
While this compound is effective, research into its long-term use reveals potential resistance mechanisms. A 2023 case study of a Mast Cell Leukemia patient provides a detailed molecular view of the changes induced by this compound treatment using single-cell RNA sequencing [2].
| Region / Perspective | Incremental Cost-Effectiveness Ratio (ICER) | Key Clinical Input (Source) | Conclusion |
|---|
| United States Third-party payer perspective [1] | $61,167 per QALY $52,596 per Life Year (LY) | RATIFY trial: Improved overall and event-free survival with this compound + chemotherapy vs. placebo + chemotherapy [2] | Cost-effective at a willingness-to-pay threshold of $150,000 per QALY [1] | | France Lifetime model per Haute Autorité de Santé guidelines [3] [4] | €62,305 per QALY €68,781 per LY | RATIFY trial: this compound-treated patients gained 1.23 QALYs and 1.12 LYs [3] [4] | Cost-effective at a €100,000 per QALY threshold for end-of-life treatment [3] [4] |
The cost-effectiveness models are built on robust clinical data and detailed methodologies.
While the base-case analyses are favorable, real-world cost-effectiveness can be impacted by several biological and clinical factors.
For researchers seeking to understand or replicate the foundational work, here are the protocols for the key studies cited.
RATIFY Trial (Clinical Efficacy) [2]:
Clonal Evolution Study (Resistance Mechanisms) [6]:
The following diagram illustrates the signaling pathway targeted by this compound and common resistance mechanisms, integrating information from the search results [8] [6] [7].
Irritant;Health Hazard;Environmental Hazard